molecular formula C16H15NO2 B12464034 4'-Amino-4-methoxychalcone

4'-Amino-4-methoxychalcone

Cat. No.: B12464034
M. Wt: 253.29 g/mol
InChI Key: QIFZZXZSSXRDOT-UHFFFAOYSA-N
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Description

Historical Trajectories and the Evolving Landscape of Chalcone (B49325) Derivatives in Scientific Inquiry

The journey of chalcone research began with their isolation from natural sources and their role as plant secondary metabolites. nih.govresearchgate.net The classical Claisen-Schmidt condensation reaction has been a foundational method for their synthesis, allowing for the creation of a vast library of derivatives. nih.govnih.govresearchgate.net Over time, research has expanded from basic characterization to in-depth investigations of their biological activities. The simplicity of their synthesis has facilitated the development of numerous derivatives with a wide range of pharmacological properties. researchgate.netresearchgate.net

Strategic Importance of the Chalcone Scaffold in Medicinal Chemistry Research

The chalcone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological targets. nih.govnih.gov This is attributed to the presence of an α,β-unsaturated ketone moiety, which is a key pharmacophore. researchgate.netresearchgate.net Chalcone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects. researchgate.netnih.govnih.gov The ability to readily modify the two aromatic rings of the chalcone structure allows for the fine-tuning of their biological and photophysical properties. researchgate.net

Positioning of 4'-Amino-4-methoxychalcone within Current Research Paradigms

Within the expansive family of chalcones, this compound has carved out a specific niche. The presence of an amino group at the 4'-position and a methoxy (B1213986) group at the 4-position of the aromatic rings significantly influences its electronic and, consequently, its biological and photophysical properties. researchgate.net The amino group, in particular, is often associated with enhanced biological activity. nih.gov Research on this compound and its analogs is driven by the quest for more potent and selective therapeutic agents and novel materials.

Overview of Key Research Areas Investigated for this compound and its Analogs

The scientific inquiry into this compound and its related compounds is multifaceted. Key areas of investigation include its potential as an anti-inflammatory agent, with studies exploring its inhibitory effects on enzymes like myeloperoxidase. nih.gov Furthermore, its structural motifs are found in compounds being investigated for their anticancer properties. nih.govnih.govresearchgate.net The unique photophysical properties of chalcones, including those with amino and methoxy substitutions, have also led to their exploration as fluorescent probes and for applications in materials science. researchgate.netrsc.org

Research Findings on Chalcone Derivatives

The following tables summarize key research findings for chalcone derivatives, including those structurally related to this compound.

Table 1: Biological Activities of Chalcone Derivatives

Compound/DerivativeBiological ActivityKey FindingsReference(s)
4'-Aminochalcones Anti-inflammatoryPotent inhibitors of the chlorinating activity of myeloperoxidase (MPO). nih.gov
4-Methoxychalcone (B190469) Adipocyte DifferentiationRegulates adipocyte differentiation through PPARγ activation. medchemexpress.comnih.gov
4-Methoxychalcone AnticancerEnhances cisplatin-induced cytotoxicity in A549 lung cancer cells. nih.gov
Amino Chalcone Derivatives AntiproliferativeExhibit antiproliferative activity against various human cancer cells. nih.gov
4-Aminochalcones Antimicrobial & Anti-inflammatoryShowed significant antibacterial and anti-inflammatory activity. researchgate.net

Table 2: Synthesis and Photophysical Properties of Chalcone Derivatives

Compound/DerivativeSynthesis MethodPhotophysical PropertiesApplicationReference(s)
Chalcones Claisen-Schmidt CondensationDependent on substituents; can exhibit fluorescence.General Synthesis nih.govnih.govresearchgate.net
4-Hydroxy-4'-methoxychalcone Grinding Technique (Green Synthesis)Yellow crystal formation.Environmentally Friendly Synthesis scitepress.org
Chalcone Derivatives VariousCan be tuned for specific emission colors via substituent effects.Fluorescent Materials, Chemosensors researchgate.net
4-Dimethylamino-chalcone Analogues Synthesis and theoretical modelingExhibit enhanced intramolecular charge transfer and near-infrared fluorescence.Bioimaging, Sensing rsc.org
2'-Aminochalcones Two-step synthesisSome derivatives with strong push-pull character exhibit dual emission due to ESIPT.Fluorescent Probes researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFZZXZSSXRDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 4 Methoxychalcone and Its Structural Analogs

Foundational Synthetic Routes to 4'-Amino-4-methoxychalcone

The cornerstone of chalcone (B49325) synthesis has long been the Claisen-Schmidt condensation, a reliable method that has been adapted and refined over many years. unl.ptscielo.br

The Claisen-Schmidt condensation is the most common and practical method for synthesizing chalcones. unl.ptjchr.org It involves the base- or acid-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). unl.ptmdpi.com For the synthesis of this compound, this involves the reaction of 4-aminoacetophenone with 4-methoxybenzaldehyde (B44291).

The reaction is typically carried out in a solvent, such as ethanol, at temperatures ranging from room temperature to reflux, for several hours. unl.ptnih.gov The process begins with the formation of an enolate ion from the acetophenone in the presence of a base. mdpi.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone structure of the chalcone. mdpi.commdpi.com A series of methoxy (B1213986) amino chalcone derivatives have been synthesized using this method, with reaction times of around 5 hours, yielding products in the range of 75-98%. nih.gov The specific choice of solvent and reaction conditions can be modified to optimize the yield and purity of the final product. nih.gov

Table 1: Examples of Claisen-Schmidt Condensation for Aminochalcone Synthesis
Reactant AReactant BCatalyst/SolventYieldReference
4-aminoacetophenone4-methoxybenzaldehyde40% NaOH / EthanolGood to Excellent (75-98%) nih.gov
3'-aminoacetophenone4-ethylbenzaldehydeNaOH / Methanol (B129727):1,4-dioxaneNot specified nih.gov
4-acetamidoacetophenoneSubstituted benzaldehydesKOH / Ethanol (Ultrasonic)Not specified nih.gov

The choice of catalyst is critical in the Claisen-Schmidt condensation. The reaction can be catalyzed by either bases or acids, although base catalysis is more common and often more efficient. scitepress.org

Base Catalysts: Aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used. nih.govnih.gov Studies have shown that NaOH can produce yields of 93-98%, which is often better than catalysts like KOH, NaOAc, and NH4OAc (81-85%). scitepress.org Other bases such as barium hydroxide (Ba(OH)2) have also been employed, achieving high yields of 88-98%. scitepress.org The concentration of the base can also be a key factor; for instance, research on similar chalcones showed that increasing KOH concentration from 30% to 60% boosted yields from 82% to 97%. researchgate.net

Acid Catalysts: While less common, acid catalysts such as hydrogen chloride (HCl), boron trifluoride (BF3), and boric oxide (B2O3) can be used. scitepress.org However, acid-catalyzed condensations generally result in lower yields, typically in the range of 10-40%. scitepress.org More advanced solid acid catalysts, like the synthetic polymer Nafion NR50, have been used to enhance yields and promote a more sustainable synthesis. nih.gov

Table 2: Comparison of Catalysts in Chalcone Synthesis
CatalystTypical YieldConditionsReference
NaOH90-98%Aqueous solution, Room Temp. scitepress.org
KOH81-94%Aqueous solution, Room Temp. scitepress.org
Ba(OH)₂88-98%Not specified scitepress.org
Acid Catalysts (HCl, BF₃)10-40%Not specified scitepress.org
Nafion NR50GoodSolid acid catalyst in EtOH nih.gov

Advancements in Sustainable Synthesis of this compound

In response to the growing need for environmentally responsible chemical processes, green chemistry principles have been increasingly applied to chalcone synthesis. rjpn.org These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rjpn.orgfrontiersin.org

Green chemistry seeks to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. rjpn.org Key principles applied to chalcone synthesis include waste prevention, the use of safer solvents (or their elimination), and designing for energy efficiency. rjpn.org Eco-friendly approaches often involve the use of alternative energy sources like microwave irradiation or ultrasound, which can lead to faster reactions, higher yields, and greater selectivity compared to conventional heating. rjpn.orgfrontiersin.orgmdpi.com Another green strategy is the use of biocatalysts, such as enzymes or microorganisms, to facilitate reactions under mild conditions. rjpn.org The use of renewable solvents like glycerin has also proven effective, providing good yields and high purity products. scielo.br

A significant advancement in green chalcone synthesis is the development of solvent-free reaction protocols. frontiersin.org One of the most effective solvent-free methods is mechanochemistry, or grinding, where solid reactants are physically ground together in a mortar and pestle, often with a solid catalyst. researchgate.netiainponorogo.ac.idrasayanjournal.co.in

This technique has been successfully used for the synthesis of this compound. researchgate.net In one study, 4-aminoacetophenone and 4-methoxybenzaldehyde were ground with a solid base catalyst, resulting in a short reaction time (4-8 minutes) and high yields (84-95%). researchgate.net This method is highly efficient and environmentally friendly as it eliminates the need for potentially hazardous organic solvents, reduces waste, and simplifies the work-up procedure. researchgate.netiainponorogo.ac.idrasayanjournal.co.in The reaction is often initiated by the friction and localized heat generated during grinding, which accelerates the condensation process. scitepress.org

Table 3: Green Synthesis of this compound via Grinding
MethodSolventReaction TimeYieldReference
Grinding TechniqueNone (Solvent-Free)4-8 minutes84-95% researchgate.net
Conventional Claisen-SchmidtEthanol~5 hours75-98% nih.gov

Flow chemistry represents a paradigm shift from traditional batch processing to continuous production. mdpi.comnih.gov In a flow chemistry setup, reactants are pumped through a network of tubes and reactors where the reaction occurs. This approach offers superior control over reaction parameters such as temperature, pressure, and residence time. mdpi.comnih.gov

The application of flow chemistry to chalcone synthesis has demonstrated significant benefits, including enhanced safety, scalability, and efficiency. frontiersin.orgmdpi.com For instance, continuous-flow processes have been used for the selective deuteration of chalcone derivatives, a task that is difficult to control in batch reactions. mdpi.comnih.gov By using on-demand gas generation and precise control of conditions within the flow reactor, undesired side reactions can be suppressed, leading to higher selectivity and reaction rates. mdpi.com While specific reports on the flow synthesis of this compound are still emerging, the technology has been successfully applied to other chalcones, including those used in the synthesis of the drug elafibranor, suggesting its high potential for producing a wide range of chalcone analogs. frontiersin.orgrsc.org This method is considered convenient, time- and cost-efficient, and avoids many of the drawbacks associated with classical batch methods. nih.gov

Diversification Strategies for this compound Derivatives

Common functionalization strategies include:

Acylation and Sulfonylation: The amino group can be readily acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides. These modifications can modulate the compound's polarity and hydrogen-bonding capabilities.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. This strategy has been used to link chalcones to other bioactive molecules, creating hybrid compounds. For instance, hybrids of ciprofloxacin (B1669076) and chalcones have been synthesized, linked by a urea group. researchgate.net

N-Alkylation and Arylation: The nitrogen atom can be alkylated or arylated to introduce new substituents. A notable example is the reaction of an amino chalcone with heterocyclic halides, such as 4-chloro-2-methylquinoline, to attach a quinoline (B57606) scaffold directly to the amino group.

Table 1: Examples of Amino Moiety Functionalization

Modification TypeReagent/ReactionResulting Functional Group
SulfonylationSulfonyl ChlorideSulfonamide
Urea FormationIsocyanate (e.g., p-chlorophenyl isocyanate)Urea
N-ArylationHeterocyclic Halide (e.g., 4-chloro-2-methylquinoline)N-Aryl (Heterocyclic)
Imide FormationDicarboxylic AnhydrideImide

The B-ring of this compound, originating from 4-methoxybenzaldehyde, is a primary site for introducing structural diversity. The classic Claisen-Schmidt condensation, the most common method for chalcone synthesis, allows for the use of a wide variety of substituted benzaldehydes to react with 4-aminoacetophenone. kemdikbud.go.idresearchgate.netugm.ac.idrsc.org This approach systematically alters the substitution pattern of the B-ring.

Key modifications include:

Varying Methoxy Substitutions: Researchers have synthesized analogs with additional methoxy groups, such as 4'-amino-3,4-dimethoxychalcone and 4'-amino-3,4,5-trimethoxychalcone. science.gov Studies have shown that the number and position of these methoxy groups can impact the compound's activity. science.gov

Introducing Different Substituents: A broad range of functional groups can be incorporated onto the B-ring by selecting the appropriate benzaldehyde derivative. These include, but are not limited to, halogens (e.g., chloro), alkyl groups (e.g., methyl, ethyl), nitro groups, and additional hydroxyl groups. nih.gov For example, using 4-chlorobenzaldehyde (B46862) in the condensation reaction yields a 4-chloro substituted B-ring. kemdikbud.go.idresearchgate.netugm.ac.id

Table 2: Examples of B-Ring Modifications via Aldehyde Selection

Aldehyde Used in SynthesisResulting B-Ring SubstitutionExample Chalcone Derivative
4-methoxybenzaldehyde4-methoxyThis compound
Veratraldehyde3,4-dimethoxy4'-Amino-3,4-dimethoxychalcone science.gov
3,4,5-trimethoxybenzaldehyde3,4,5-trimethoxy4'-Amino-3,4,5-trimethoxychalcone science.gov
4-chlorobenzaldehyde4-chloro4'-Amino-4-chlorochalcone kemdikbud.go.idresearchgate.netugm.ac.id

The α,β-unsaturated carbonyl system is a defining feature of the chalcone scaffold and is crucial to its chemical reactivity. acs.org Modifications to this enone bridge can lead to significant changes in the molecule's conformation, stability, and interaction with biological targets.

Strategies for core manipulation include:

Reduction of the Double Bond: The ethylenic double bond (Cα=Cβ) can be selectively reduced to yield the corresponding dihydrochalcone. This removes the planarity of the enone system and alters its electrophilic character. The reduction of the C=C bond in chalcones to produce dihydrochalcones has been demonstrated using certain bacterial strains. science.gov

Isomerization: The double bond of chalcones typically exists in the more stable trans-(E) configuration. However, photochemical irradiation can induce a reversible trans → cis photoisomerization. acs.orgacs.org

Replacement of the Double Bond: For certain applications, the double bond has been replaced with more metabolically stable isosteres. For example, some studies have replaced the enone's double bond with heterocyclic rings like triazoles or tetrazoles to create analogs with potentially improved stability.

Formation of Dimers: Chalcones can undergo photodimerization reactions, leading to the formation of cyclobutane (B1203170) rings and linking two chalcone units. science.gov

Table 3: Examples of Chalcone Core Manipulation

Modification StrategyDescriptionResulting Structure
ReductionSaturation of the Cα=Cβ double bond. science.govDihydrochalcone
IsomerizationConversion between geometric isomers. acs.orgacs.orgcis-Chalcone
Dimerization[2+2] photocycloaddition of the double bonds. science.govCyclobutane Dimer
Isosteric ReplacementReplacement of the C=C bond with a stable ring.Heterocyclic-bridged analog

Attaching or integrating heterocyclic rings into the chalcone framework is a widely used strategy to generate novel derivatives with diverse properties. acs.org Heterocycles are prevalent in medicinal chemistry and can significantly influence a molecule's pharmacological profile.

There are two primary approaches for this diversification:

Cyclization of the Chalcone Core: The reactive α,β-unsaturated ketone system is an excellent precursor for synthesizing new heterocyclic rings. A classic example is the reaction of chalcones with hydrazine (B178648) or its derivatives to form pyrazolines, a five-membered heterocyclic ring.

Attachment of Pre-formed Heterocycles: Heterocyclic moieties can be appended to either the A- or B-rings of the chalcone. As mentioned previously, a quinoline ring can be attached to the 4'-amino group. researchgate.net Other commonly incorporated N-heterocycles include imidazole (B134444) and thiazole. acs.org These can be introduced by using a heterocyclic aldehyde or ketone in the initial Claisen-Schmidt condensation or by subsequent functionalization of the chalcone scaffold.

The incorporation of heterocyclic systems, whether by cyclization or substitution, is a powerful method for expanding the chemical space of chalcone derivatives. acs.org

Table 4: Examples of Heterocyclic Scaffold Incorporation

HeterocycleMethod of IncorporationExample
PyrazolineCyclization of the chalcone core with hydrazine.Pyrazoline derivative
QuinolineSubstitution reaction on the 4'-amino group. researchgate.net4'-(Quinolinylamino)-4-methoxychalcone
ImidazoleUse of an imidazole-containing aldehyde or ketone in synthesis. acs.orgImidazole-chalcone hybrid
ThiazoleUse of a thiazole-containing aldehyde or ketone in synthesis. acs.orgThiazole-chalcone hybrid
BenzoxazoleUse of a benzoxazole-containing ketone in synthesis. tandfonline.comBenzoxazole-chalcone hybrid

Investigative Biological Activities of 4 Amino 4 Methoxychalcone in Preclinical Models

Anti-cancer Research Perspectives

The potential of 4'-Amino-4-methoxychalcone as an anti-cancer agent has been explored through its effects on cancer cell viability, its ability to induce programmed cell death, and its influence on the cell cycle.

The cytotoxic effect of this compound has been evaluated against a panel of human and canine cancer cell lines. In studies using a tetrazolium (MTT) colorimetric assay, the compound demonstrated varied levels of cytotoxicity. For instance, against the human cervical cancer cell line (HeLa), this compound exhibited an IC50 value of 31.75 μg/mL. science.gov Research comparing its activity with other derivatives suggested that the number of methoxy (B1213986) groups on the chalcone (B49325) structure can influence its cytotoxic potential. science.gov

In the context of veterinary oncology, the compound was assessed for its activity against the canine malignant histiocytic cell line, DH82. unesp.br In these studies, this compound, referred to as aminochalcone 4, showed potent antiproliferative activity with an IC50 value of 31.4 µM. unesp.br This potency was noted as being approximately three times more effective than the reference antitumor drug, etoposide, in the same cell line. unesp.br

While a broad range of cancer cell lines, including those from colon (HT-29, LS180, LoVo, HCT-116), breast (T47D, MCF-7, MDA MB 231), liver (HepG2), and leukemia (HL-60, K562), have been used to test related aminochalcones, specific IC50 values for this compound against these particular lines are not detailed in the available research. cellbiopharm.comnih.gov Studies on methoxy-4'-amino chalcone derivatives have shown activity against HL-60 and K562 leukemia cell lines, but data for the specific single compound is not delineated. cellbiopharm.comresearchgate.net

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Type IC50 Value
HeLa Human Cervical Carcinoma 31.75 µg/mL
DH82 Canine Malignant Histiocytoma 31.4 µM
HT-29 Human Colorectal Adenocarcinoma Data Not Available
LS180 Human Colon Adenocarcinoma Data Not Available
LoVo Human Colon Adenocarcinoma Data Not Available
T47D Human Breast Ductal Carcinoma Data Not Available
HepG2 Human Liver Hepatocellular Carcinoma Data Not Available
HCT-116 Human Colorectal Carcinoma Data Not Available
MCF-7 Human Breast Adenocarcinoma Data Not Available
MDA MB 231 Human Breast Adenocarcinoma Data Not Available
HL-60 Human Promyelocytic Leukemia Data Not Available
K562 Human Chronic Myelogenous Leukemia Data Not Available

A key mechanism for anti-cancer agents is the induction of apoptosis, or programmed cell death. Research indicates that this compound is a potent inducer of apoptosis in certain cancer cells. unesp.br In studies on the canine malignant histiocytic cell line DH82, treatment with this chalcone led to a significant increase in apoptotic events. unesp.br Specifically, it induced 42.2% apoptotic events, which represents a 23-fold increase compared to untreated control cells. unesp.br The researchers noted that the observed cell death was primarily a result of apoptosis rather than necrosis. unesp.br Furthermore, these pro-apoptotic effects were also observed in non-tumorigenic Madin-Darby canine kidney (MDCK) cells, where the compound induced 23.1% apoptotic events. unesp.br

The ability of a compound to interfere with the cell cycle is another important anti-cancer mechanism. While various chalcone derivatives have been reported to cause cell cycle arrest at different phases mdpi.comsemanticscholar.orgwaocp.org, specific preclinical data detailing the modulation of cell cycle progression in cancer cell models by this compound is not available in the reviewed scientific literature.

To assess the therapeutic potential in a living organism, anti-cancer compounds are often tested in non-human xenograft models, where human tumor cells are implanted into immunocompromised animals. Despite in vitro evidence of cytotoxicity and apoptosis induction, there is no available information from the reviewed sources regarding in vivo anti-tumor efficacy studies of this compound in xenograft models. mdpi.comnih.govtandfonline.com

Antimicrobial Research Investigations

In addition to anti-cancer research, chalcones are investigated for their potential to combat pathogenic microbes.

The antibacterial properties of chalcone derivatives have been noted in several studies. A series of (E)-4-aminoalkoxychalcones, a class to which this compound belongs, were reported to exhibit good antibacterial properties against the Gram-positive bacteria Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. Generally, chalcone derivatives have shown activity against both Gram-positive and Gram-negative bacteria, such as Escherichia coli. nih.govacs.org However, specific Minimum Inhibitory Concentration (MIC) values for this compound against these particular pathogenic strains are not specified in the available research literature.

Table 2: Antibacterial Activity of this compound

Bacterial Strain Gram Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus Positive Data Not Available
Escherichia coli Negative Data Not Available
Enterococcus faecalis Positive Data Not Available
Bacillus subtilis Positive Data Not Available

Antifungal Efficacy against Fungal Species

The antifungal potential of this compound and related aminochalcones has been explored against a variety of fungal species. Research indicates that the presence of the 4'-amino group is significant for the antimicrobial activity of these compounds. researchgate.net In one study, 4'-aminochalcone demonstrated the ability to completely inhibit the growth of several fungal strains, including Candida albicans (DSM1386), Alternaria alternata (CBS1526), Fusarium linii (KB-F1), and Aspergillus niger (DSM1957), at concentrations between 0.25 and 0.5 mg/mL. mdpi.com

Studies on methoxy amino chalcone derivatives have confirmed their broad-spectrum antimicrobial capabilities. researchgate.net Specifically against Candida albicans, various aminochalcones have shown potent fungistatic activity, comparable in some cases to the standard antifungal drug fluconazole. researchgate.net The antimicrobial tests revealed activity against C. albicans ATCC 10231. researchgate.net Other related chalcones, such as 2′,6′-dihydroxy-4′-methoxychalcone, have also demonstrated inhibitory action against C. albicans and Cryptococcus neoformans. asm.org Similarly, studies on Zuccagnia punctata extracts identified 2′,4′-dihydroxy-3′-methoxychalcone and 2′,4′-dihydroxychalcone as being active against the phytopathogen Monilinia fructicola, the cause of brown rot. researchgate.netmdpi.comscielo.br

The structural features of chalcones, particularly methoxyl substitutions, are considered important for maximizing their antifungal activity against filamentous fungi like Alternaria alternata. researchgate.netmdpi.com

Table 1: Antifungal Activity of 4'-Aminochalcone

Fungal Species Strain Result Concentration (mg/mL) Reference
Candida albicans DSM1386 Complete growth limitation 0.25 - 0.5 mdpi.com
Alternaria alternata CBS1526 Complete growth limitation 0.25 - 0.5 mdpi.com
Fusarium linii KB-F1 Complete growth limitation 0.25 - 0.5 mdpi.com
Aspergillus niger DSM1957 Complete growth limitation 0.25 - 0.5 mdpi.com

Antiviral Properties in Viral Replication Assays

The chalcone scaffold has been a subject of interest in the development of antiviral agents. Research has focused on designing derivatives that can inhibit various viral enzymes. nih.govnih.gov In the context of influenza viruses, a series of 2'-amino and 3'-amino chalcone derivatives were designed as potential inhibitors of the H1N1 neuraminidase enzyme. nih.gov While direct studies on this compound are limited, related compounds have shown notable activity. For instance, 2',4'-dihydroxy-4-methoxy chalcone demonstrated high activity in inhibiting H1N1 neuraminidase. sci-hub.setandfonline.com Another synthetic derivative, 2'-hydroxy-4-methoxychalcone, was also identified as an effective agent against H5N1. sci-hub.setandfonline.com

Investigations into other viruses, such as SARS-CoV, have primarily focused on other chalcone derivatives like xanthoangelol (B1683599) E, which showed inhibitory activity against key viral proteases. nih.gov Similarly, research on rhinoviruses has involved different chalcone structures. nih.gov At present, specific data on the efficacy of this compound against SARS-CoV-2 or Rhinovirus in viral replication assays is not prominently featured in the available literature.

Anti-parasitic Effects in Protozoan Models

Chalcone derivatives have been evaluated for their efficacy against protozoan parasites, including species of Leishmania. Studies have highlighted that the chalcone structure is a promising starting point for developing new antileishmanial drugs. frontiersin.org

Research into a series of sulfonamide 4-methoxychalcone (B190469) derivatives revealed significant activity against both Leishmania amazonensis and Leishmania braziliensis. researchgate.net The findings indicated that the presence of a sulfonamide group on the 4-methoxychalcone structure was crucial for potent activity against L. amazonensis. researchgate.net In contrast, the unsubstituted 4-methoxychalcone showed weaker activity against this species. researchgate.net The study also referenced previous work demonstrating the activity of this series against the promastigote form of L. braziliensis. researchgate.net

Other related methoxy-containing chalcones have also been investigated. 2',6'-Dihydroxy-4'-methoxychalcone, isolated from Piper aduncum, exhibited significant in vitro activity against both promastigotes and intracellular amastigotes of L. amazonensis. asm.orgscispace.com This suggests that methoxylated chalcones are a promising class of compounds for antileishmanial research.

Table 2: Anti-parasitic Activity of 4-Methoxychalcone Derivatives

Parasite Species Compound Type Form Activity Metric Value (µM) Reference
L. amazonensis 4-Methoxychalcone Promastigote IC50 > 30 researchgate.net
L. amazonensis Sulfonamide 4-methoxychalcone derivatives Promastigote IC50 4.3 - 10.7 researchgate.net
L. braziliensis Sulfonamide 4-methoxychalcone derivatives Promastigote Significant Activity - researchgate.net
L. amazonensis 2',6'-Dihydroxy-4'-methoxychalcone Promastigote ED50 ~1.9 (0.5 µg/ml) asm.org
L. amazonensis 2',6'-Dihydroxy-4'-methoxychalcone Amastigote ED50 ~89 (24 µg/ml) asm.org

Anti-inflammatory and Immunomodulatory Research

Inhibition of Pro-inflammatory Mediators (e.g., NO, PGE2)

Chalcones and their derivatives are recognized for their anti-inflammatory properties, which include the ability to inhibit key pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). frontiersin.orgsci-hub.sefrontiersin.org The production of these mediators is often upregulated during inflammatory processes. frontiersin.org Studies on various chalcone derivatives have consistently shown their capacity to suppress NO and PGE2 production in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. frontiersin.orgfrontiersin.org

Specifically, research on 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) demonstrated that it inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn reduced the production of NO and PGE2 in murine macrophages. nih.gov While direct data on this compound is part of the broader investigation into aminochalcones' anti-inflammatory potential acs.org, the findings on related methoxylated chalcones strongly support this line of inquiry.

Modulation of Cytokine Production in Immune Cell Models

The immunomodulatory effects of chalcones extend to their ability to regulate the production of cytokines, which are crucial signaling molecules in the immune response. dovepress.com Research has shown that 4'-Methoxychalcone (B191833) can reduce the tumor necrosis factor-α (TNF-α)-induced messenger RNA (mRNA) expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in preadipocyte cells. medchemexpress.com

Furthermore, a related compound, 4,2',5'-trihydroxy-4'-methoxychalcone (TMC), was found to suppress the production of the pro-inflammatory cytokines TNF-α and Interleukin-1β (IL-1β) in LPS-stimulated macrophages. nih.gov This modulation of cytokine production is a key aspect of the anti-inflammatory profile of this class of compounds.

Impact on Inflammatory Signaling Pathways (e.g., COX, LOX, Nrf2, NF-κB)

The anti-inflammatory activities of chalcones are underpinned by their interaction with critical intracellular signaling pathways that govern inflammation.

COX and LOX: Chalcone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, with some showing selective effects on COX-2, the inducible form of the enzyme heavily involved in inflammation. frontiersin.orgsci-hub.sefrontiersin.org For example, 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) was shown to inhibit COX-2 expression. nih.gov Inhibition of lipoxygenase (LOX) has also been noted for some chalcone derivatives. frontiersin.org

NF-κB: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. nih.govdovepress.com Several studies have confirmed that chalcones can suppress this pathway. dovepress.com Notably, 4-methoxychalcone has been identified as a suppressor of NF-κB signaling. nih.gov The mechanism often involves preventing the degradation of the inhibitor of NF-κB (IκB), thereby blocking the nuclear translocation of NF-κB subunits like p65, as was observed with TMC. nih.gov

Nrf2: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response, which can counteract inflammation. Several chalcones have been found to activate this protective pathway. nih.govljmu.ac.uk For instance, TMC was shown to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) by promoting the nuclear translocation of Nrf2 in macrophages. nih.gov This activation of the Nrf2/HO-1 axis contributes to the compound's anti-inflammatory effects by helping to resolve inflammation. nih.gov The neuroprotective effects of related aminochalcones have also been linked to the stimulation of the Nrf2 antioxidant system. acs.org

Other Emerging Biological Activities in Research

The scientific investigation into this compound and its structural analogs has revealed a spectrum of biological activities in preclinical research. These studies, conducted in cellular and biochemical models, highlight the compound's potential in various therapeutic areas, from antioxidation to metabolic regulation.

Antioxidant Potential in Cellular and Biochemical Assays (e.g., DPPH radical scavenging)

Research has demonstrated the antioxidant capabilities of this compound through various in vitro assays. A key method used to evaluate this potential is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. In one study, this compound exhibited stronger antioxidant activity than its multi-methoxylated counterparts, 4'-amino-3,4-dimethoxy chalcone and 4'-amino-3,4,5-trimethoxy chalcone. science.gov The half-maximal inhibitory concentration (IC50) for this compound was recorded at 58.85 μg/mL. science.gov This suggests that the presence of fewer methoxy groups on the B-ring of the chalcone structure enhances its radical scavenging ability. science.gov

The DPPH assay performed on a series of 4'-aminochalcones confirmed their capacity to scavenge free radicals, with activity levels that were considered satisfactory. nih.gov While many chalcone derivatives show antioxidant properties, the specific substitution pattern is crucial in determining the potency. researchgate.netwho.int For instance, studies on other methoxychalcones have also pointed to their significant free radical scavenging activity. who.int

DPPH Radical Scavenging Activity of 4'-Aminochalcone Derivatives

CompoundIC50 (μg/mL)
This compound58.85 science.gov
4'-Amino-3,4-dimethoxychalcone64.79 science.gov
4'-Amino-3,4,5-trimethoxy chalcone210.3 science.gov

Enzyme Inhibition Studies (e.g., tyrosinase, myeloperoxidase, proteases, tubulin polymerization, neuraminidase, succinate (B1194679) dehydrogenase)

The chalcone scaffold is a recognized platform for designing enzyme inhibitors, and derivatives of this compound have been explored for their inhibitory effects on several enzymes.

Notably, 4'-aminochalcones have demonstrated potent inhibitory action against myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. nih.gov While direct data for the 4-methoxy variant is part of a broader series, related compounds like 4'-aminochalcone and 4'-amino-4-methylchalcone showed strong MPO inhibition. nih.gov

In the context of metabolic enzymes, a series of methoxy chalcones were evaluated for their inhibitory potential against α-amylase and α-glucosidase, which are key targets in managing diabetes. dergipark.org.tr The study also investigated their effect on tyrosinase. dergipark.org.tr Furthermore, some chalcones have been identified as inhibitors of tubulin polymerization, a mechanism relevant to anticancer research. science.govscience.gov Research has also pointed to the potential of chalcones to inhibit neuraminidase, an enzyme crucial for viral propagation. nih.gov

Enzyme Inhibition by Methoxy and Aminochalcone Derivatives

Enzyme TargetInhibitory Chalcone Derivative(s)Observed Effect
Myeloperoxidase (MPO)4'-Aminochalcone, 4'-Amino-4-methylchalconeStrong inhibitory activity. nih.gov
TyrosinaseMethoxy chalconesInhibitory activity observed with an IC50 of 40.40±1.01 µg/mL for a lead compound. dergipark.org.tr
Tubulin PolymerizationChalcone derivativesInhibition potential comparable to colchicine (B1669291) has been reported. science.gov
NeuraminidaseChalconesStructure-activity relationship studies suggest inhibitory potential. nih.gov
α-GlucosidaseMethoxy chalconesA lead methoxy chalcone showed an IC50 value of 55.91±1.78 µg/mL. dergipark.org.tr

Neuroprotective Research in Cellular Models

The potential of aminochalcones to protect neuronal cells from damage has been a focus of recent research. Studies have explored the development of aminochalcone-based compounds as neuroprotective agents, particularly against oxidative stress, a key factor in neurodegenerative diseases. acs.org

In one investigation using the human neuroblastoma SH-SY5Y cell line, a model for neuronal studies, a series of aminochalcone derivatives were assessed for their ability to protect against hydrogen peroxide (H₂O₂)-induced oxidative damage. acs.org The findings suggest that aminochalcones may exert their neuroprotective effects by modulating the activity of Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity. acs.org These compounds were shown to mitigate neuronal cell death under conditions of oxidative stress. acs.org The broader class of chalcones has been noted for various pharmacological properties, including neuroprotective activities. researchgate.net

Anti-senescence Effects in Endothelial Cells

Cellular senescence, a state of irreversible cell cycle arrest, contributes to aging and age-related diseases. Recent studies have investigated the potential of chalcones to selectively eliminate these senescent cells, a property known as senolytic activity.

A study focusing on human aortic endothelial cells (HAEC) evaluated a panel of eleven chalcone derivatives for anti-senescence effects. researchgate.netjst.go.jpnih.gov Among them, 4-methoxychalcone (structurally related to this compound) and 4-bromo-4'-methoxychalcone demonstrated significantly greater cytotoxicity in senescent HAECs compared to their young, proliferating counterparts. jst.go.jpnih.gov This selective effect is a hallmark of senolytic agents. The anti-senescence activity of these chalcones in endothelial cells was reported to surpass that of fisetin, a well-known natural senolytic. researchgate.netjst.go.jpnih.gov The 4-methoxy substitution was suggested to be important for this activity. jst.go.jpnih.gov

Cytotoxicity of Methoxychalcones in Young vs. Senescent Endothelial Cells

CompoundCell TypeIC50 Value
4-MethoxychalconeYoung HAECHigher IC50 (less toxic) jst.go.jpnih.gov
Senescent HAECLower IC50 (more toxic) jst.go.jpnih.gov
4-Bromo-4'-methoxychalconeYoung HAECHigher IC50 (less toxic) jst.go.jpnih.gov
Senescent HAECLower IC50 (more toxic) jst.go.jpnih.gov

Antidiabetic Activity in Cellular Models (e.g., glucose uptake, enzyme targeting)

Chalcones are being investigated as promising agents for managing diabetes due to their ability to influence glucose metabolism and modify enzyme functions. nih.gov

Research on 4-methoxychalcone (MPP), which lacks the 4'-amino group but shares the core methoxy chalcone structure, has demonstrated significant antidiabetic potential in preclinical models. mdpi.comresearchgate.net This compound was found to inhibit the α-glucosidase enzyme, which helps to slow down carbohydrate digestion and lower post-meal blood glucose spikes. mdpi.comresearchgate.net Furthermore, 4-methoxychalcone showed potent antiglycation activity, a process where excess sugars damage proteins, leading to diabetic complications. mdpi.com In animal models of diabetes, it significantly attenuated the rise in blood glucose levels after a glucose challenge. mdpi.comresearchgate.net

Other studies on different chalcones have shown they can enhance glucose uptake in cells. For example, the chalcones 4-hydroxyderricin (B1235420) and xanthoangelol were found to increase GLUT4-dependent glucose uptake in adipocytes. frontiersin.org

Mechanistic Elucidation of 4 Amino 4 Methoxychalcone S Biological Actions

Molecular Target Identification and Validation

The biological effects of 4'-Amino-4-methoxychalcone are initiated through its interaction with specific molecular targets within the cell. Understanding these interactions is crucial for elucidating its mechanism of action.

Protein-Ligand Interaction Studies

Molecular docking studies have been instrumental in identifying potential protein targets for this compound and related chalcone (B49325) derivatives. These computational analyses predict the binding affinity and orientation of the compound within the active site of a protein.

For instance, molecular docking has been used to investigate the interaction of aminochalcones with sirtuin-1 (SIRT1), a protein involved in cellular stress resistance and survival. acs.org Studies have shown that aminochalcones can occupy the same activator-binding region of SIRT1 as resveratrol, a known SIRT1 activator. acs.org The binding of these compounds is primarily mediated by pi-alkyl interactions with amino acid residues such as LEU202, PRO211, ILE223, and ASN226. acs.org

CompoundTarget ProteinBinding Free Energy (kcal/mol)Key Interacting Residues
Aminochalcone 1SIRT1-9.11LEU202, PRO211, ILE223, ASN226
Aminochalcone 2SIRT1-9.34LEU202, PRO211, ILE223, ASN226
Aminochalcone 3SIRT1-9.07LEU202, PRO211, ILE223, ASN226
Aminochalcone 5SIRT1-8.53LEU202, PRO211, ILE223, ASN226

Furthermore, docking studies have explored the potential of amino methoxy (B1213986) chalcone derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation. fip.org These studies suggest that certain derivatives can bind to the EGFR active site with a similar orientation to known inhibitors. fip.org

Identification of Specific Enzymes or Receptors

Beyond general protein interactions, research has identified specific enzymes and receptors that are modulated by this compound and its analogs.

One significant target is Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipocyte differentiation and insulin (B600854) sensitivity. medchemexpress.comnih.gov Studies have demonstrated that 4'-methoxychalcone (B191833) can significantly increase the transcriptional activity of PPARγ and enhance its binding to DNA. nih.gov

Chalcones, in general, have been investigated for their inhibitory effects on various enzymes. For example, they have been reported to inhibit plasmodial aspartate proteases and cysteine proteases, which are crucial for the survival of the malaria parasite. mdpi.com Molecular docking studies have shown that 4-methoxychalcone (B190469) derivatives can bind to the active sites of enzymes like falcipain-2 and plasmepsin-2. mdpi.com

Additionally, some chalcones have been found to inhibit histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. semanticscholar.orgnih.gov The ability of certain chalcones to act as dual inhibitors of HDACs and NF-κB highlights their potential for broad biological activity. semanticscholar.org

Compound/DerivativeEnzyme/ReceptorObserved Effect
4'-MethoxychalconePPARγActivation, increased transcriptional activity
4-Methoxychalcone derivativesFalcipain-2, Plasmepsin-2Binding to active site (predicted)
Various natural chalconesHistone Deacetylases (HDACs)Inhibition

Cellular Signaling Pathway Modulation

The interaction of this compound with its molecular targets triggers a cascade of events that modulate various intracellular signaling pathways. These pathways are critical for regulating fundamental cellular processes.

MAPK Pathway Regulation (e.g., p38 MAPK, ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses. This pathway includes several key kinases such as p38 MAPK and Extracellular signal-Regulated Kinase (ERK).

Studies on a derivative, 4-dimethylamino-4'-methoxy chalcone (DMC), have shown that it can promote melanin (B1238610) production by upregulating the phosphorylation of both p38 and ERK (p-p38 and p-ERK). researchgate.net This indicates that the compound can activate these MAPK signaling components. In contrast, other research has shown that certain chalcones can reduce the phosphorylation of MAPK signaling pathways, including JNK, p38 MAPK, and ERK, in the context of inflammation. researchgate.net This suggests that the effect of chalcones on the MAPK pathway can be context-dependent.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases.

Several chalcones have been reported to inhibit the NF-κB signaling pathway. semanticscholar.orgnih.gov This inhibition can occur through various mechanisms. For example, some chalcones prevent the degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. nih.gov By stabilizing IκBα, these chalcones prevent the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes. nih.gov

PI3K/Akt/mTOR Axis Interference

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.

Research has shown that certain nitrogen-based chalcone analogs can significantly down-regulate the expression and phosphorylation of Akt and mTOR in colorectal cancer cells. nih.gov This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism underlying the anti-proliferative effects of these compounds. nih.gov Furthermore, the PI3K/Akt pathway has been identified as an upstream signaling pathway responsible for the activation of mTORC1, a component of the mTOR complex. researchgate.net

Wnt/β-catenin Pathway Modulation

The Wnt/β-catenin signaling pathway is fundamental in a multitude of biological processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of various diseases, particularly cancer. nih.gov While direct studies on this compound are limited, research on closely related chalcone derivatives provides insights into potential modulatory effects on this pathway.

For instance, a study on 4-dimethylamino-4'-methoxy chalcone, a structurally similar compound, demonstrated an upregulation of β-catenin protein levels in murine B16 cells, suggesting a role in promoting melanogenesis through this pathway. researchgate.net In contrast, other chalcones have been identified as inhibitors of Wnt/β-catenin signaling. Cardamonin (2',4'-dihydroxy-6'-methoxychalcone) has been shown to suppress this pathway, and various synthetic chalcone analogs have demonstrated the ability to inhibit β-catenin activation in colorectal cancer cells. nih.govbiocrick.com These findings suggest that the chalcone scaffold is a viable backbone for modulating the Wnt/β-catenin pathway, although the specific effect—activation or inhibition—is highly dependent on the substitution pattern on the aromatic rings.

Nrf2/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. mdpi.com The ability of chalcones to modulate this pathway is an area of active investigation, with varying results depending on the specific molecular structure and cellular context.

Some studies indicate that certain methoxychalcones can activate this protective pathway. For example, 2-Hydroxy-4'-methoxychalcone has been reported to stimulate the Nrf2 and HO-1 antioxidant system in macrophages. biocrick.com Similarly, 4,2',5'-trihydroxy-4'-methoxychalcone was found to induce HO-1 expression via Nrf2 nuclear translocation.

However, other studies present a more complex picture. Research on 4-methoxychalcone (lacking the 4'-amino group) revealed that it could suppress the transcriptional activity of Nrf2 in A549 lung cancer cells, thereby enhancing the cytotoxicity of cisplatin. nih.gov Furthermore, a detailed structure-activity relationship study concluded that methoxy substituents placed alone in the 4'-position were ineffective at inducing HO-1. nih.gov These seemingly contradictory findings highlight the subtle structural requirements for activating or inhibiting the Nrf2/HO-1 pathway. The presence and position of hydroxyl and methoxy groups, in addition to the core chalcone structure, play a crucial role in determining the compound's effect on this key cytoprotective pathway. nih.gov

Caspase Cascade Activation in Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy. The activation of the caspase cascade, a family of cysteine proteases, is a central event in this process. nih.gov

Numerous studies have demonstrated that chalcones can induce apoptosis through the activation of caspases. For example, the synthetic chalcone derivative 2-iodo-4'-methoxychalcone was found to down-regulate the expression of apoptotic proteins including cleaved caspase-3 and caspase-9 in neuronal cells. biocrick.com General studies on chalcones have shown they can enhance the levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to the activation of the initiator caspase-9 and the executioner caspase-3. nih.govljmu.ac.uk Specifically, isobavachalcone (B1672217) has been shown to reduce procaspase-3 and -9 levels, resulting in an increase in their cleaved, active forms. nih.gov While direct evidence for this compound is still emerging, the extensive research on related chalcones strongly suggests that modulation of the caspase cascade is a primary mechanism for their cytotoxic and anti-cancer effects.

Gene Expression and Proteomic Profiling

To obtain a global understanding of the cellular response to this compound, researchers employ high-throughput techniques like transcriptomic and proteomic analyses. These methods provide a broad view of the changes in gene expression and protein abundance, respectively.

Transcriptomic Analysis for Differential Gene Expression

Transcriptomic analysis reveals changes in the messenger RNA (mRNA) levels within a cell upon treatment with a compound. While a dedicated transcriptomic profile for this compound is not yet available, studies on similar molecules offer valuable clues. For instance, 4'-Methoxychalcone was found to significantly increase the mRNA expression of several adipogenic genes, including PPARγ, aP2, and FAS, during adipocyte differentiation. medchemexpress.com In non-human models, chalcones have been shown to alter gene expression profiles related to inflammation and chemotaxis in the parasite Leishmania braziliensis. nih.gov These findings underscore the ability of the chalcone structure to elicit significant changes at the transcript level, influencing a variety of cellular programs.

Quantitative Proteomic Approaches for Protein Abundance Changes

Quantitative proteomics measures the global changes in protein levels, providing a functional snapshot of the cell's state. Studies on methoxychalcone derivatives have begun to map their impact on the cellular proteome. A quantitative proteomic analysis of triple-negative breast cancer cells treated with methoxychalcone analogues revealed significant changes in proteins involved in the unfolded protein response and the major histocompatibility complex class I (MHC-I) pathway, ultimately leading to apoptosis. nih.gov While not a global proteomic study, Western blot analyses of cells treated with 4-dimethylamino-4'-methoxy chalcone showed specific upregulation of proteins involved in melanogenesis, such as p-CREB, p-p38, p-ERK, and β-catenin. researchgate.net These proteomic data are crucial for identifying the key proteins and pathways that are targeted by these compounds.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies have provided valuable insights into the features required for its antioxidant and cytotoxic effects.

Research has shown that the presence of electron-donating groups, such as the amino group at the 4'-position and the methoxy group at the 4-position, is beneficial for its biological activities. nih.gov A comparative study demonstrated that 4'-amino-4'-methoxychalcone has equivalent anti-inflammatory activity to the reference drug indomethacin (B1671933) and also possesses promising antioxidant properties. nih.gov

The number and position of methoxy groups on the chalcone scaffold have a significant impact on its efficacy. One study found that 4'-amino-4-methoxy chalcone exhibited stronger antioxidant activity and higher cytotoxic activity against HeLa cervical cancer cells compared to derivatives with additional methoxy groups (4'-amino-3,4-dimethoxy chalcone and 4'-amino-3,4,5-trimethoxy chalcone). science.gov This suggests that increasing the number of methoxy groups on ring B can decrease these specific biological activities. science.gov The α,β-unsaturated carbonyl group is also a critical feature for the biological activity of many chalcones, including their ability to induce HO-1. nih.gov

CompoundSubstituentsObserved ActivityReference
This compound4'-NH₂, 4-OCH₃Strong antioxidant and cytotoxic activity. science.gov Equivalent anti-inflammatory activity to indomethacin. nih.gov nih.govscience.gov
4'-Amino-3,4-dimethoxychalcone4'-NH₂, 3,4-(OCH₃)₂Weaker antioxidant and cytotoxic activity compared to the mono-methoxy derivative. science.gov science.gov
4'-Amino-3,4,5-trimethoxychalcone4'-NH₂, 3,4,5-(OCH₃)₃Weakest antioxidant and cytotoxic activity among the three tested amino-chalcones. science.gov science.gov
4-Methoxychalcone4-OCH₃Ineffective as a sole inducer of Heme Oxygenase-1. nih.gov nih.gov

Identification of Key Pharmacophoric Features

The term pharmacophore refers to the specific arrangement of molecular features necessary for a molecule to interact with a specific biological target and elicit a biological response. In this compound, several key features constitute its pharmacophore, contributing to its diverse biological profile, which includes anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. nih.govnih.gov

The fundamental chalcone scaffold, 1,3-diphenyl-2-propen-1-one, is itself a critical pharmacophoric element. acs.org This scaffold consists of two aromatic rings (Ring A, attached to the carbonyl group, and Ring B, attached to the β-carbon) connected by a three-carbon α,β-unsaturated ketone bridge. nih.gov This enone system is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins. acs.org The planarity and rigidity of this system are crucial for fitting into the binding sites of various enzymes and receptors.

Specific to this compound, the substituents on the aromatic rings are defining features of its pharmacophore:

The 4'-Amino Group (Ring A): The amino group (-NH₂) at the para-position of Ring A is a potent electron-donating group. This feature significantly influences the electronic distribution across the molecule and is crucial for many of its biological activities. nih.gov Studies have highlighted that the presence of an amino group, particularly at the 4'-position, can enhance anticancer and antimicrobial properties. nih.govymerdigital.com For instance, 4'-aminochalcones have demonstrated notable antimicrobial activity against various strains, including Escherichia coli and Staphylococcus aureus. nih.gov

The α,β-Unsaturated Carbonyl System: This reactive ketoethylenic moiety (–CO–CH=CH–) is a hallmark of chalcones and a primary site for interaction. acs.org Its ability to act as a free radical scavenger is linked to the antioxidant properties observed in compounds like this compound. nih.gov

Aromatic Rings (A and B): The two phenyl rings provide a hydrophobic scaffold that facilitates interactions with non-polar regions of biological targets. They are the backbone upon which the key functional groups are positioned to achieve optimal orientation for binding.

Structure-activity relationship (SAR) analyses reveal that the combination of an electron-donating group on Ring A (like the 4'-amino group) and another on Ring B (like the 4-methoxy group) is a favorable pattern for enhanced biological efficacy, particularly for anti-inflammatory and antioxidant effects. nih.gov

Impact of Substituent Modifications on Specific Biological Activities

Modifying the substituents on the this compound scaffold has a profound impact on its biological activity, potency, and selectivity. Research has systematically explored how altering or replacing the amino and methoxy groups, or introducing other functionalities, modulates its effects.

Anti-inflammatory and Antioxidant Activities:

SAR studies have shown that electron-donating groups at the para-position of both aromatic rings are beneficial for anti-inflammatory and antioxidant activities. nih.gov For example, a comparative study of various benzylideneacetophenone derivatives revealed that this compound (referred to as 1l in the study) and 4'-Amino-4-ethoxychalcone (1m) exhibited anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov These same compounds also displayed significant antioxidant activity, measured by their ability to inhibit lipid peroxidation. nih.gov The presence of the para-amino group on Ring A and a para-alkoxy group on Ring B seems to be a recurring motif for potent activity in this area.

CompoundSubstituentsAntioxidant Activity (IC₅₀ in µg/ml)Reference
This compound4'-NH₂, 4-OCH₃3.08 nih.gov
4'-Amino-4-ethoxychalcone4'-NH₂, 4-OC₂H₅2.38 nih.gov

Anticancer Activity:

The position and nature of substituents are critical determinants of the anticancer potential of chalcones. While 4'-aminochalcone itself shows activity, modifications can significantly enhance potency against specific cancer cell lines. nih.gov For example, studies on various aminochalcones revealed that 4'-aminochalcone exhibited the highest anticancer activity on the HT-29 human colon cancer cell line among the tested 4'-amino derivatives in that particular study. nih.gov

Further research into chalcone derivatives has shown that introducing different groups can lead to potent antiproliferative agents. For instance, modifying the amino group or introducing other heterocyclic moieties can result in compounds with IC₅₀ values in the low micromolar range against cell lines like MGC-803 (human gastric cancer) and HCT-116 (human colon cancer). mdpi.com The number and position of methoxy groups are also known to influence anticancer efficacy and selectivity.

CompoundSubstituentsCell LineAnticancer Activity (IC₅₀ in µg/mL)Reference
4'-aminochalcone4'-NH₂HT-291.98 nih.gov
2'-aminochalcone2'-NH₂HT-291.43 nih.gov
3'-aminochalcone3'-NH₂HT-291.87 nih.gov

Antimicrobial Activity:

The antimicrobial spectrum and potency of chalcones are also highly dependent on their substitution patterns. It has been noted that 4'-aminochalcones, especially those bearing methoxy substituents on Ring B, exhibit antimicrobial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, as well as the yeast Candida albicans. nih.gov The introduction of halogen atoms, such as fluorine or chlorine, to the 4'-aminochalcone scaffold has been shown to yield compounds with promising activity against human gastric cancer cells, often exceeding that of standard drugs like 5-fluorouracil. nih.gov This demonstrates that while the core this compound structure is active, strategic substitutions can fine-tune its biological targets.

Computational and Theoretical Investigations of 4 Amino 4 Methoxychalcone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules. These methods provide a detailed understanding of the electronic characteristics that govern a molecule's reactivity and interactions.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding electronic properties and chemical reactivity. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A smaller HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO, indicating that charge transfer can easily occur within the molecule. nih.govnih.gov

Computational studies on various chalcone (B49325) and pyrimidine (B1678525) derivatives have demonstrated the utility of this analysis. For instance, DFT calculations have been used to determine the HOMO-LUMO energies for related compounds, revealing how different substituents affect the electronic structure and reactivity. nih.govnih.govresearchgate.net While specific data for 4'-Amino-4-methoxychalcone is not detailed in the provided search results, the principles derived from similar molecules are applicable. The presence of the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups would be expected to influence the electron density distribution and the energies of the frontier orbitals.

Table 1: Representative HOMO-LUMO Energy Gaps for Related Compounds from Computational Studies

Compound/Molecule State Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
Multi-methoxy chalcone DFT - - 3.10 nih.gov
Temozolomide (neutral, gas phase) B3LYP/6-311G(d) - - > 4.75 aimspress.com
Temozolomide (anion, alpha mode) B3LYP/6-311G(d) - - 3.11 aimspress.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to denote different potential values. nih.gov Typically, red regions represent the most negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate the most positive potential (electron-deficient areas, prone to nucleophilic attack). nih.govresearchgate.net Green and yellow areas represent intermediate or neutral potential.

MEP analysis is crucial for understanding noncovalent interactions, particularly in the context of drug-receptor binding. chemrxiv.org For chalcones, the MEP map can highlight the reactivity of the α,β-unsaturated carbonyl system and the substituted aromatic rings. nih.gov In this compound, the carbonyl oxygen is expected to be a region of high negative potential (red), making it a primary site for hydrogen bond donation. Conversely, the hydrogen atoms of the amino group would exhibit positive potential (blue), acting as hydrogen bond donors. This analysis helps in predicting how the molecule will orient itself within a protein's binding pocket. chemrxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov It is widely used in drug discovery to understand binding mechanisms and to screen for potential therapeutic agents. nih.govnih.gov

Molecular docking simulations predict how a ligand, such as this compound, interacts with the amino acid residues in the active site of a target protein. ksu.edu.saresearchgate.net These interactions, which are crucial for stabilizing the ligand-protein complex, primarily include hydrogen bonds and hydrophobic interactions. ksu.edu.sa

Studies on various chalcone derivatives have identified key interactions with different biological targets. For example, docking studies have shown that the carbonyl group of the chalcone scaffold frequently acts as a hydrogen bond acceptor, while the aromatic rings engage in hydrophobic or π-π stacking interactions with nonpolar residues of the protein. unja.ac.idresearchgate.net The amino and methoxy groups of this compound would also be expected to participate in hydrogen bonding, further anchoring the ligand in the binding site. The analysis of these interactions provides a structural basis for the molecule's biological activity. researchgate.netresearchgate.net

A key output of molecular docking is the estimation of binding affinity, often expressed as a scoring function or binding free energy (e.g., in kcal/mol). unja.ac.id This value quantifies the strength of the interaction between the ligand and the protein; a more negative value typically indicates a stronger and more stable binding. unja.ac.idmdpi.com This estimation is vital for ranking potential drug candidates and prioritizing them for further experimental testing. researchgate.netnih.gov

Computational studies have reported binding affinities for various chalcones against a range of protein targets. For instance, a study on chalcone analogues as Bcl-2 inhibitors reported binding free energies, although the specific compounds were not active. unja.ac.id Another study investigating chalcones as potential anticancer agents reported a dock score of -9.24 kcal/mol for a multi-methoxy chalcone derivative against the VEGFR2 protein target, indicating significant binding affinity. nih.gov These examples highlight how binding affinity estimation is used to evaluate the therapeutic potential of chalcone-based compounds.

Table 2: Representative Binding Affinity Data for Related Chalcone Compounds

Compound Protein Target Binding Affinity (kcal/mol) Source
L-11 (a pyrazoline derivative) Q55P57 -13.2 researchgate.net
Multi-methoxy chalcone (3c) VEGFR2 -9.24 nih.gov
Venetoclax (positive control) Bcl-2 (2W3L) -8.9474 unja.ac.id

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be obtained through rotation about single bonds. For chalcones, the conformation is largely defined by the torsion angles between the two aromatic rings and the central α,β-unsaturated carbonyl system. mdpi.com Structural studies of chalcones often reveal a mostly planar molecule, a feature that can be important for effective binding within a planar protein active site. mdpi.com

When a ligand binds to a protein, both molecules may undergo conformational changes to achieve an optimal fit. Docking simulations analyze the ligand's conformation within the binding pocket, known as the "binding pose." ksu.edu.sa The stability of this pose is critical for the ligand's inhibitory or modulatory activity. Validating the docking procedure often involves comparing the predicted pose of a known ligand with its experimentally determined crystal structure, with a low root-mean-square deviation (RMSD) value indicating a successful prediction. ksu.edu.sa Understanding the preferred conformation of this compound in complex with its biological targets is essential for elucidating its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is instrumental in predicting the activity of new compounds and in understanding the molecular features that govern their biological effects.

Development of Predictive Models for Biological Activity

Predictive QSAR models for chalcone derivatives have been developed to forecast their potential as therapeutic agents. For instance, a study on chlorochalcone (B8783882) derivatives as potential breast anticancer agents against MCF-7 cells resulted in a QSAR model with good predictive power. cmu.ac.th The model, developed using the Genetic Function Algorithm (GFA), demonstrated a squared correlation coefficient (R²) of 0.743 and an adjusted R² of 0.700, indicating a reliable correlation between the structural descriptors and the anticancer activity. cmu.ac.th While this study focused on chlorochalcones, the methodology is applicable to other chalcone derivatives like this compound.

Another study focused on pyrimido-isoquinolin-quinone derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The developed QSAR models, CoMFA and CoMSIA, showed high statistical significance with q² values of 0.660 and 0.596, and r² values of 0.938 and 0.895, respectively. mdpi.com These models highlighted the importance of steric, electronic, and hydrogen-bond acceptor properties for antibacterial activity. mdpi.com Such models can be adapted to predict the antibacterial potential of this compound.

The following table summarizes the statistical parameters of a representative QSAR model for chalcone derivatives:

Parameter Value Description
R² (Squared Correlation Coefficient) 0.743Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
Adjusted R² 0.700A modified version of R² that has been adjusted for the number of predictors in the model.
Standard Estimate of Error (SEE) 0.198A measure of the accuracy of the predictions made by the model.
Fcalc/Ftable 6.423The ratio of the calculated F-value to the critical F-value, used to test the overall significance of the model.
Predicted Residual Sum of Squares (PRESS) 1.177A measure of the predictive ability of the model.

Identification of Physicochemical Descriptors for Activity

The identification of key physicochemical descriptors is a crucial outcome of QSAR studies. These descriptors are molecular properties that are found to be correlated with the biological activity of the compounds. For chalcone derivatives, several descriptors have been identified as important for their anticancer and antibacterial activities.

In the study of chlorochalcones, the QSAR equation revealed that the net atomic charges on specific carbon atoms (qC1, qC10, qC15), the energy of the lowest unoccupied molecular orbital (E-LUMO), and the logarithm of the partition coefficient (Log P) were significant descriptors for predicting anticancer activity. cmu.ac.th The equation is as follows:

pIC₅₀ = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x E-LUMO) + (0.208 x Log P) cmu.ac.th

For the pyrimido-isoquinolin-quinone derivatives, the QSAR models indicated that steric, electronic, and hydrogen-bond acceptor properties are favorable for antibacterial activity. mdpi.com Specifically, short, bulky, electron-rich groups with a hydrogen bond acceptor capability on the benzene (B151609) ring were found to enhance activity. mdpi.com These findings suggest that for this compound, the amino and methoxy groups, which can act as hydrogen bond donors and acceptors and influence the electronic properties of the molecule, are likely to be important determinants of its biological activity.

The table below lists some of the key physicochemical descriptors and their influence on the activity of chalcone derivatives:

Descriptor Influence on Activity
Net Atomic Charges (qC) The charge distribution on specific atoms can influence interactions with biological targets.
E-LUMO The energy of the lowest unoccupied molecular orbital is related to the electron-accepting ability of the molecule.
Log P The logarithm of the partition coefficient is a measure of the lipophilicity of the compound, which affects its ability to cross cell membranes.
Steric Properties The size and shape of the molecule can affect its binding to target proteins.
Hydrogen Bond Acceptor Capacity The ability to accept hydrogen bonds is crucial for interactions with biological macromolecules.

In Silico Pharmacokinetic Research

In silico pharmacokinetic research involves the use of computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. These predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

Predictive Modeling for Absorption Profiles

Computational tools can predict the intestinal absorption of compounds, a key factor for oral bioavailability. For a series of pseudothiohydantoin derivatives, in silico analysis showed excellent probability of intestinal absorption, with values ranging from 90.77% to 95.75%. mdpi.com Similarly, Caco-2 cell permeability, an indicator of intestinal absorption, was predicted to be high for these compounds. mdpi.com These types of models can be applied to this compound to estimate its absorption potential.

Computational Approaches for Distribution Analysis

The distribution of a drug within the body is another critical pharmacokinetic parameter. In silico models can predict properties like plasma protein binding and the ability to cross the blood-brain barrier. For example, a study on a chalcone derivative, 2',5'-dihydroxy-3,4-dimethoxychalcone, indicated favorable pharmacokinetic characteristics based on computational analysis. unsoed.ac.id

In Silico Prediction of Metabolic Pathways

Predicting the metabolic fate of a compound is essential to understand its duration of action and potential for forming active or toxic metabolites. In silico tools can predict the sites of metabolism by enzymes like cytochrome P450s (CYPs). simulations-plus.com For instance, in silico predictions for 4-methoxy-α-PVP identified O-demethylation and hydroxylation as major metabolic pathways, which were later confirmed by in vitro experiments. researchgate.net The most dominant metabolite was correctly predicted. researchgate.net Such predictions for this compound would likely indicate metabolism at the methoxy and amino groups, as well as potential hydroxylation of the aromatic rings.

The following table summarizes the predicted ADME properties for a class of chalcone-related compounds, providing a reference for what could be expected for this compound.

ADME Property Predicted Outcome Significance
Human Intestinal Absorption High (e.g., >90%)Indicates good potential for oral absorption.
Caco-2 Permeability High (logPapp > 0.9)Suggests efficient transport across the intestinal epithelium.
CYP3A4 Inhibition Non-inhibitorLowers the risk of drug-drug interactions with other drugs metabolized by this major enzyme. mdpi.com

Excretion Pathway Modeling

Computational, or in silico, modeling serves as a predictive tool in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound, including its excretion pathways. While specific, published computational studies detailing the excretion pathway modeling for this compound are not extensively available, the established methodologies for similar small molecules can be described. These predictive studies are crucial for anticipating how a compound and its metabolites are eliminated from the body, which is a key determinant of its duration of action and potential for accumulation.

The excretion of a xenobiotic compound like this compound is a complex process involving multiple potential routes, primarily renal (urine) and biliary (feces). Computational models are designed to predict the dominant pathway by evaluating several physicochemical and metabolic factors.

Predicted Metabolites and their Clearance

The initial step in modeling excretion involves predicting the metabolic fate of the parent compound. As discussed in the metabolism section, this compound is likely to undergo Phase I and Phase II metabolic reactions. Computational tools predict the products of these reactions. For instance, Phase I metabolism might involve hydroxylation or demethylation, while Phase II would likely involve glucuronidation or sulfation of the amino and any introduced hydroxyl groups. The physicochemical properties of these predicted metabolites, such as their polarity, molecular weight, and water solubility, are then calculated. Highly polar and water-soluble metabolites are generally favored for renal clearance.

Interaction with Renal and Biliary Transporters

A critical aspect of excretion modeling is predicting the interaction of the compound and its metabolites with key transport proteins in the kidneys and liver. These transporters can either facilitate excretion or promote reabsorption, significantly influencing the compound's half-life. In silico models can predict the likelihood of a molecule acting as a substrate or inhibitor for these transporters. Key transporters involved in drug excretion include:

Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs): Located in the basolateral membrane of renal proximal tubules, they are crucial for the uptake of drugs from the blood into the kidney for excretion.

P-glycoprotein (P-gp) and Multidrug Resistance-associated Proteins (MRPs): These are efflux transporters found in the apical membrane of renal tubules and bile canaliculi, actively pumping compounds and their conjugates into the urine and bile, respectively.

Bile Salt Export Pump (BSEP): Primarily located in the liver, it transports bile acids and some drugs into the bile.

Computational models would assess the structural features of this compound and its predicted metabolites to estimate their binding affinity to these transporters.

Prediction of Excretion Routes

Based on the predicted properties of the metabolites and their interactions with transporters, computational models can estimate the primary route of excretion. The general rules that these models often follow are:

Renal Excretion: Favored for smaller molecules (typically < 500 Da) that are polar and water-soluble.

Biliary Excretion: More common for larger molecules (typically > 500 Da) and those that are extensively conjugated, particularly with glucuronic acid.

Given the molecular weight of this compound (253.3 g/mol ), it is plausible that both the parent compound and its metabolites could be cleared renally. However, conjugation with glucuronic acid (which adds 176.12 g/mol ) could increase the molecular weight of the resulting metabolite sufficiently to favor biliary excretion.

The following tables represent the type of predictive data that would be generated from a computational analysis of this compound's excretion pathways. It is important to note that this is a hypothetical representation, as specific experimental or computational data for this compound is not available.

Table 1: Predicted Major Metabolites and their Physicochemical Properties Relevant to Excretion

Predicted MetabolitePredicted Metabolic PathwayPredicted Molecular Weight ( g/mol )Predicted LogPPredicted Water Solubility
This compound (Parent)-253.33.5Low
4'-Glucuronide-4-methoxychalconePhase II (Glucuronidation)429.421.2High
4'-Sulfate-4-methoxychalconePhase II (Sulfation)333.382.1Moderate
4'-Amino-4-hydroxychalconePhase I (O-demethylation)239.273.1Low
4'-Glucuronide-4-hydroxychalconePhase I & II415.390.8High

LogP is a measure of lipophilicity; lower values indicate higher polarity.

Table 2: Predicted Interaction with Key Excretion Transporters

TransporterPredicted Substrate LikelihoodPredicted Inhibitory PotentialPredicted Excretion Route Impact
P-glycoprotein (P-gp)ModerateLowPotential for active secretion into urine and bile.
MRP2High (for conjugates)LowLikely a key transporter for the biliary excretion of glucuronide conjugates.
OAT1LowLowUnlikely to be a major pathway for renal uptake from blood.
OCT2Moderate (for amino group)LowMay contribute to renal secretion of the parent compound.

Derivatization, Analog Design, and Lead Optimization Research

Rational Design Principles for 4'-Amino-4-methoxychalcone Analogs

Rational drug design for analogs of this compound leverages an understanding of its structure-activity relationships (SAR). The presence of the 4'-amino group and the 4-methoxy group on the phenyl rings are key determinants of its biological profile. nih.gov Modifications to these groups, the aromatic rings themselves, or the enone linker are systematically explored to enhance desired therapeutic effects. nih.govmdpi.com

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of medicinal chemistry used to modulate the activity and properties of lead compounds like this compound. nih.govglobalresearchonline.net This strategy aims to improve potency, enhance selectivity, alter pharmacokinetics, or reduce toxicity. nih.gov

Common bioisosteric replacements for the functional groups in this compound could include:

Amino Group (Ring A): The 4'-amino group is a key hydrogen bond donor and can significantly influence the molecule's interaction with biological targets. Bioisosteric replacements could involve substituting it with a hydroxyl (-OH), nitro (-NO2), or a sulfonamide (-SO2NH2) group to probe the electronic and hydrogen bonding requirements of the target protein. For instance, studies on other chalcones have shown that replacing an amino group with a nitro group can alter biological activity. nih.gov

Methoxy (B1213986) Group (Ring B): The 4-methoxy group is an electron-donating group that can be replaced by other groups to fine-tune electronic properties and metabolic stability. mdpi.com Potential isosteres include ethoxy (-OCH2CH3), methylthio (-SCH3), or a simple hydroxyl (-OH) group. A study directly comparing 4-amino-4'-methoxychalcone and its 4'-ethoxy analog (4-amino-4'-ethoxychalcone) found them to have equivalent anti-inflammatory activity, demonstrating a successful bioisosteric replacement. nih.gov

Enone Linker: The α,β-unsaturated ketone moiety is crucial for the reactivity of many chalcones. globalresearchonline.net However, it can also be a liability. Bioisosteric replacement of the double bond with a heterocyclic ring, such as a thiophene, has been explored in other chalcone (B49325) series to enhance activity. researchgate.netresearchgate.netnih.gov This modification alters the geometry and electronic distribution of the linker.

Aromatic Rings: Replacing one of the phenyl rings with a heterocycle (e.g., pyridine, furan, thiophene) is a common strategy in chalcone research to introduce new interaction points and modify solubility and metabolic profiles. nih.govacs.org

Original Group (in this compound)Potential Bioisosteric ReplacementRationale for ReplacementReference
4'-Amino (-NH2)Nitro (-NO2)Modulate electronic properties and hydrogen bonding capacity. nih.gov
4-Methoxy (-OCH3)Ethoxy (-OCH2CH3)Maintain electron-donating character while potentially altering metabolism. nih.gov
Carbonyl (C=O)Sulfonyl (SO2)Alter electrophilicity and hydrogen bonding potential. globalresearchonline.net
Alkene (C=C)Thiophene RingIntroduce rigidity and new potential interactions. researchgate.netresearchgate.netnih.gov
Phenyl RingPyridine RingIntroduce a nitrogen atom for potential hydrogen bonding and alter solubility. acs.org

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of the original lead. rsc.org This involves replacing the core molecular framework (the chalcone scaffold) with a different one while preserving the essential pharmacophoric features responsible for biological activity. For this compound, this would mean maintaining the spatial arrangement of the key amino and methoxy-substituted phenyl rings.

Starting from the this compound structure, a scaffold hop could lead to analogs built on frameworks like:

Pyrazoline: Incorporating the α,β-unsaturated system into a five-membered pyrazoline ring is a well-documented modification for chalcones, often leading to potent biological activities.

Quinazoline: Quinazoline-based structures have been designed as analogs of other bioactive molecules, and this scaffold could be used to mimic the diaryl structure of the chalcone. rsc.org

Isoxazole (B147169): Similar to pyrazoline, the isoxazole ring can be formed from the chalcone precursor, replacing the enone linker and offering a different arrangement of heteroatoms. scispace.com

This approach is valuable for generating novel intellectual property and identifying compounds with improved drug-like properties that may overcome liabilities associated with the original chalcone scaffold. exaly.com

Combinatorial Chemistry Methodologies in Chalcone Research

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large libraries of related compounds, which is highly applicable to the chalcone scaffold. nih.govscilit.com The synthesis of chalcones, often achieved through the Claisen-Schmidt condensation, is straightforward and amenable to parallel synthesis techniques. nih.govscispace.com This reaction involves condensing an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). researchgate.net

For this compound, a combinatorial library could be generated by reacting 4-aminoacetophenone with a diverse array of substituted benzaldehydes, or conversely, by reacting various amino-substituted acetophenones with 4-methoxybenzaldehyde (B44291). nih.gov This allows for the systematic exploration of substitutions on either aromatic ring. Solution-phase synthesis, sometimes employing scavenger resins to simplify purification, has been successfully used to create chalcone and flavone (B191248) libraries. acs.orgacs.org

A positional-scanning library approach has also been applied to chalcones, where sub-libraries are created with variations at specific positions to identify the most active substituents. nih.gov This methodology allows for the efficient deconvolution of structure-activity relationships from a large set of compounds. nih.gov

Library Generation StrategyBuilding Block A (Acetophenone)Building Block B (Aldehyde)Potential DiversityReference
Ring B Focused Library4-AminoacetophenoneDiverse library of substituted benzaldehydes (B1-B25)Exploration of substituents on Ring B. nih.gov
Ring A Focused LibraryLibrary of substituted acetophenones (A1-A7)4-MethoxybenzaldehydeExploration of substituents on Ring A. nih.gov
Two-Dimensional MatrixLibrary of substituted acetophenones (A1-A7)Library of substituted benzaldehydes (B1-B25)Comprehensive SAR exploration of both rings. nih.gov

Prodrug Strategies for this compound Derivatives

A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. nih.gov This strategy can be employed to overcome issues with solubility, permeability, or metabolic instability. For this compound, several prodrug approaches could be envisioned.

Amine Derivatization: The 4'-amino group is a prime handle for prodrug modification. It could be acylated to form an amide, which might be cleaved by amidases in the body to release the parent amine.

Mannich Bases: Aminoalkylation of phenolic chalcones to form Mannich bases is a strategy used to improve delivery. openmedicinalchemistryjournal.comresearchgate.net While this compound is not phenolic, related phenolic chalcones have been derivatized this way. These tertiary amines can act as prodrugs, potentially enhancing absorption from the small intestine via specific transport systems. openmedicinalchemistryjournal.com

Phosphate (B84403) Esters: If a hydroxyl analog of this compound (e.g., 4'-hydroxy-4-methoxychalcone) were the active species, the hydroxyl group could be converted into a phosphate ester to dramatically increase aqueous solubility. Endogenous phosphatases would then cleave the ester to release the active phenol.

These modifications aim to improve the pharmacokinetic profile of the chalcone, ensuring it reaches its biological target in sufficient concentrations. nih.gov

Structure-Based Drug Design (SBDD) for Chalcone Scaffolds

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to guide the design of potent and selective inhibitors. researchgate.netmdpi.com This approach is heavily reliant on techniques like X-ray crystallography and NMR to determine the structure of the target protein, often in complex with a ligand. uniga.ac.id

In the context of chalcones, SBDD involves:

Target Identification: Identifying a specific protein target whose inhibition would lead to a desired therapeutic effect.

Structural Determination: Obtaining the 3D structure of the target, ideally co-crystallized with a chalcone or a similar ligand.

Virtual Screening & Docking: Using computational docking programs (e.g., AutoDock, GOLD) to predict how this compound and its virtual analogs bind to the active site of the target protein. nih.govnih.govjapsonline.com This allows for the scoring and ranking of compounds based on their predicted binding affinity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govamegroups.cn

De Novo Design: Designing novel molecules fragment by fragment to fit optimally within the target's binding pocket. researchgate.net

For example, SBDD has been used to design novel chalcone derivatives as agonists for the peroxisome proliferator-activated receptor alpha (PPARα). nih.govamegroups.cn In such a study, a library of virtual chalcone compounds was docked into the PPARα crystal structure, and candidates were selected for synthesis and biological testing based on their docking scores and predicted interactions. amegroups.cn A similar approach could be applied to this compound to optimize its interaction with a known target.

Ligand-Based Drug Design (LBDD) for Chalcone Optimization

When the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methods are employed. mdpi.comnih.gov LBDD relies on the knowledge of a set of molecules known to be active (and inactive) against the target to derive a model that explains their biological activity. uniga.ac.id

Key LBDD methods applicable to the optimization of this compound include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For a series of this compound analogs, a 3D-QSAR model could identify the key steric and electronic features required for high potency, guiding the design of more active compounds. nih.gov

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. nih.govjapsonline.com By aligning a set of active chalcone derivatives, a common pharmacophore can be generated. This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore, or to guide modifications to the this compound scaffold to better match the model's features. mdpi.comjapsonline.com

Similarity Searching: Based on the principle that structurally similar molecules often have similar biological activities, one can search large chemical databases for compounds that are structurally similar to this compound. mdpi.com This can be a rapid way to identify new starting points for optimization.

These computational approaches are cost-effective methods for prioritizing which analogs of this compound should be synthesized and tested, thereby accelerating the drug discovery process. researchgate.netmdpi.com

Advanced Analytical and Spectroscopic Techniques in 4 Amino 4 Methoxychalcone Research

Spectroscopic Methods for Mechanistic and Interaction Studies

Spectroscopic techniques are fundamental in the characterization and mechanistic evaluation of 4'-Amino-4-methoxychalcone.

High-Resolution NMR for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's atomic framework.

In ¹H NMR spectra of chalcones, the vinylic protons (Hα and Hβ) of the α,β-unsaturated ketone system typically appear as doublets. The coupling constant (J-value) between these protons is crucial for determining the stereochemistry of the double bond; a large coupling constant (typically 15-16 Hz) confirms a trans configuration. fabad.org.tr For instance, in a related compound, the doublets of the alkene hydrogens arise at 7.78 and 7.95 ppm with a large coupling constant of 15.6 Hz, indicative of a trans isomer. rsc.org The signals for the aromatic protons appear in distinct regions depending on their electronic environment, influenced by the amino and methoxy (B1213986) substituents.

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the chalcone (B49325) scaffold typically resonating between δ 186.6 and 196.8 ppm. fabad.org.tr The α- and β-carbons of the enone system show characteristic signals around δ 116.1-128.1 and δ 136.9-145.4 ppm, respectively. fabad.org.tr For example, in 4-hydroxy-4′-methoxychalcone, the carbonyl carbon appears at 187.28 ppm and the methoxy carbon at 55.65 ppm. scitepress.org These chemical shifts are invaluable for confirming the presence and connectivity of the functional groups within the molecule. Conformational analysis of chalcone derivatives can also be performed using NMR techniques, sometimes with the aid of lanthanide shift reagents to resolve complex spectra. fabad.org.tr

Table 1: Representative NMR Data for Chalcone Derivatives

NucleusFunctional GroupChemical Shift (ppm) RangeReference
¹HVinylic (Hα, Hβ)7.15 - 8.23 fabad.org.tr
¹HAromaticVaries based on substitution
¹³CCarbonyl (C=O)186.6 - 196.8 fabad.org.tr
¹³Cα-Carbon116.1 - 128.1 fabad.org.tr
¹³Cβ-Carbon136.9 - 145.4 fabad.org.tr
¹³CMethoxy (-OCH₃)~55 scitepress.org

Note: The exact chemical shifts for this compound may vary but are expected to fall within these general ranges.

Mass Spectrometry for Metabolite Identification and Protein Complex Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for identifying its metabolites. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. acs.org

In metabolic studies, liquid chromatography-mass spectrometry (LC-MS) is frequently used to identify biotransformation products of chalcones. For a related compound, 4'-hydroxy-4-methoxychalcone (B191451), HPLC-MS analysis of intestinal perfusates revealed the formation of glucuronide, sulfate, and glutathione (B108866) conjugates. researchgate.netopenmedicinalchemistryjournal.com This indicates that similar phase II metabolic pathways could be relevant for this compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for elucidating the structures of these metabolites.

Furthermore, MS can be employed to study non-covalent interactions, such as the binding of this compound to proteins. Techniques like electrospray ionization (ESI) MS can detect the intact protein-ligand complex, providing stoichiometric information and insights into the binding affinity.

UV-Vis Spectroscopy for Binding and Concentration Determinations

UV-Visible (UV-Vis) spectroscopy is a versatile and accessible technique used for both quantitative analysis and studying intermolecular interactions. Chalcones exhibit strong UV absorption due to their extended conjugated system. The absorption spectrum of a chalcone derivative typically shows a characteristic peak around 280 nm, corresponding to the π–π* transition of the aromatic rings. acs.org

When this compound interacts with a biological macromolecule like a protein or DNA, changes in its UV-Vis spectrum can be observed. For example, the interaction of a similar chalcone with DNA resulted in hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength), which is indicative of intercalation. scispace.com By titrating the chalcone with increasing concentrations of the macromolecule, a binding constant (K) can be calculated from the changes in absorbance. For an anticancer chalcone, a binding constant with DNA was determined to be 2.86 × 10⁵ M⁻¹ using this method. scispace.com

This technique is also fundamental for determining the concentration of this compound in solutions, often used in conjunction with chromatographic methods for quantitative analysis.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an essential technique for identifying the key functional groups present in this compound. The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

Key characteristic peaks for a chalcone structure include:

C=O Stretch: A strong absorption band for the α,β-unsaturated ketone carbonyl group, typically observed in the range of 1630-1660 cm⁻¹.

C=C Stretch: A band for the olefinic double bond, usually appearing around 1590-1640 cm⁻¹.

C-O Stretch: Bands associated with the ether linkage of the methoxy group.

N-H Stretch: Bands corresponding to the amino group, typically seen as one or two peaks in the 3300-3500 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Multiple bands in the fingerprint region and above 3000 cm⁻¹.

For a multi-methoxy chalcone analog, characteristic IR peaks were observed at 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C olefinic), and 1025 cm⁻¹ (C-O of -OCH₃). nih.gov These specific absorption frequencies confirm the presence of the core chalcone structure and its substituents.

Table 2: Characteristic IR Absorption Frequencies for Chalcones

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carbonyl (C=O)Stretch1630 - 1660 jchr.org
Olefinic (C=C)Stretch1590 - 1640 nih.gov
Amino (N-H)Stretch3300 - 3500
Ether (C-O)Stretch~1025 nih.gov
Aromatic (C=C)Stretch1450 - 1600 nih.gov

X-ray Crystallography for Co-crystal Structures and Absolute Stereochemistry (if applicable)

This method is also invaluable for studying co-crystals, where the chalcone is crystallized with another molecule (a co-former). Analysis of these co-crystal structures reveals the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern molecular recognition and crystal packing. science.gov For instance, the crystal structure of a related chalcone derivative revealed a monoclinic system with specific cell parameters and a slightly twisted conformation. acs.org While this compound itself is achiral, X-ray crystallography can be used to determine the absolute stereochemistry of chiral derivatives or in cases where it acts as a catalyst or ligand in asymmetric synthesis. rcsi.com

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for the purification of synthesized this compound and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of chalcone derivatives. Purity is often reported as a percentage based on the peak area in the chromatogram, with values exceeding 95% being common for analytical standards. extrasynthese.com Validated HPLC-UV methods have been developed for the quantification of chalcones in biological samples, such as rat intestinal perfusates, demonstrating the utility of this technique in pharmacokinetic and metabolic studies. researchgate.netopenmedicinalchemistryjournal.com These methods typically involve a reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used to monitor the progress of the synthesis of this compound. researchgate.netdergipark.org.tr By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the formation of the product and the consumption of reactants can be visualized, often under UV light. It is also used as a preliminary check of purity before more rigorous analysis by HPLC.

HPLC/UPLC for Compound Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are crucial tools for verifying the purity of synthesized this compound and for its quantitative analysis. These high-resolution separation techniques can effectively separate the target compound from starting materials, by-products, and other impurities.

In a typical setup, a reverse-phase C18 column is employed. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a formic acid modifier to improve peak shape) and an organic solvent such as methanol or acetonitrile. openmedicinalchemistryjournal.comfrontiersin.org For instance, a study on the related compound 4'-hydroxy-4-methoxychalcone utilized a gradient system of methanol and water with 0.05% formic acid. openmedicinalchemistryjournal.com Detection is commonly performed using a UV detector, as the chalcone scaffold possesses a strong chromophore that absorbs in the UV-visible region. openmedicinalchemistryjournal.com The specific wavelength for detection is chosen based on the compound's absorption maximum to ensure high sensitivity; for a similar chalcone, detection was set at 350 nm. openmedicinalchemistryjournal.com

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks in the chromatogram. Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the unknown sample to this curve. openmedicinalchemistryjournal.com

Table 1: Representative HPLC/UPLC Conditions for Chalcone Analysis
ParameterConditionReference
ColumnReverse-Phase C18 (e.g., Agilent SB-C18, 1.8 µm) frontiersin.org
Mobile Phase AWater with 0.1% Formic Acid frontiersin.org
Mobile Phase BAcetonitrile with 0.1% Formic Acid frontiersin.org
Flow Rate0.25 - 0.35 mL/min openmedicinalchemistryjournal.comfrontiersin.org
DetectionUV at 330-350 nm openmedicinalchemistryjournal.com
Column Temperature40-45 °C openmedicinalchemistryjournal.comfrontiersin.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of the Claisen-Schmidt condensation reaction used to synthesize this compound. rsc.orgrasayanjournal.co.in This technique allows chemists to qualitatively track the consumption of the starting materials (an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative) and the formation of the chalcone product. rsc.org

The analysis is performed on TLC plates coated with a stationary phase, typically silica (B1680970) gel with a fluorescent indicator. smujo.idnih.gov A small spot of the reaction mixture is applied to the plate, which is then placed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. rsc.org

For chalcones, a common mobile phase is a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. rsc.org The ratio is optimized to achieve good separation between the spots of the reactants and the product. The spots are visualized under a UV lamp, where the conjugated system of the chalcone often appears as a distinct, UV-active spot. rsc.org The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound under specific conditions and helps in identifying the product. rasayanjournal.co.in

Table 2: Typical TLC Conditions for Monitoring Chalcone Synthesis
ParameterConditionReference
Stationary PhaseSilica gel 60 F254 plates smujo.id
Mobile Phase (Eluent)Hexanes/Ethyl Acetate (e.g., 3:1 ratio) rsc.org
VisualizationUV lamp (254 nm) smujo.id
Typical Chalcone Rf~0.5-0.76 (varies with exact structure and eluent) rasayanjournal.co.in

Biophysical Techniques for Binding Affinity Measurements

To understand the biological activity of this compound, it is essential to study its interaction with target macromolecules, such as proteins. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.govspringernature.com It is used to determine the kinetics (association and dissociation rates) and affinity of the binding between a ligand (the immobilized molecule) and an analyte (the molecule in solution). springernature.com In the context of chalcone research, a target protein is typically immobilized on a sensor chip, and a solution containing the chalcone derivative is flowed over the surface. nih.govnih.gov

Binding of the chalcone to the protein causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram. biologymedjournal.com From this data, the association rate constant (kₐ) and the dissociation rate constant (kₔ) can be calculated. The equilibrium dissociation constant (Kₗ), a measure of binding affinity, is then determined as the ratio of kₔ to kₐ. Studies on various chalcone derivatives have confirmed their direct binding to protein targets like tubulin and Myeloid differentiation 2 (MD2). nih.govnih.gov For example, two chalcone derivatives, named 7w and 7x, were found to bind directly to MD2 with Kₗ values of 96.2 µM and 31.2 µM, respectively. nih.gov

Table 3: Representative SPR Data for Chalcone-Protein Interactions
Chalcone DerivativeProtein TargetEquilibrium Dissociation Constant (KD)Reference
Chalcone derivative 7wMD296.2 µM nih.gov
Chalcone derivative 7xMD231.2 µM nih.gov
Phenstatin-based indole-linked chalconesTubulinDirect interaction confirmed nih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Data

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (Kₐ), binding stoichiometry (n), and the change in enthalpy (ΔH). nih.govnih.gov From these parameters, the changes in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

In a typical ITC experiment, a solution of this compound would be titrated in small aliquots into a sample cell containing the target protein, all while maintaining a constant temperature. harvard.edu The resulting heat changes are measured by a highly sensitive calorimeter. The data is plotted as heat per injection versus the molar ratio of the ligand to the protein. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters. mdpi.com The sign and magnitude of the enthalpic and entropic contributions reveal the nature of the forces driving the binding, such as hydrogen bonds, van der Waals forces, or hydrophobic interactions. nih.gov

Table 4: Thermodynamic Parameters Obtainable from an ITC Experiment
ParameterSymbolInformation ProvidedReference
Binding Affinity ConstantKa (or KD = 1/Ka)Strength of the interaction nih.govnih.gov
StoichiometrynNumber of ligand molecules binding to one protein molecule nih.govnih.gov
Enthalpy ChangeΔHHeat released or absorbed; indicates contribution of hydrogen and van der Waals bonds nih.govnih.gov
Entropy ChangeΔSChange in disorder; indicates contribution of hydrophobic interactions and conformational changes nih.govnih.gov
Gibbs Free Energy ChangeΔGOverall spontaneity of the binding process

Fluorescence Spectroscopy for Ligand-Protein Interactions

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of ligands to proteins. nih.gov It often utilizes the intrinsic fluorescence of aromatic amino acid residues within the protein, particularly tryptophan, which serves as a natural probe of the local microenvironment. nih.govresearchgate.net When a ligand like this compound binds to a protein near a tryptophan residue, it can cause a change in the fluorescence emission spectrum, a phenomenon known as fluorescence quenching. elsevierpure.com

By systematically adding the chalcone to a solution of the protein (such as Human Serum Albumin or Bovine Serum Albumin) and measuring the decrease in fluorescence intensity, one can elucidate the binding mechanism. nih.govnih.gov Analysis of the quenching data using the Stern-Volmer equation can reveal whether the quenching is static (due to the formation of a non-fluorescent ground-state complex) or dynamic (due to collisional deactivation). nih.govrsc.org Further analysis allows for the calculation of the binding constant (Kₑ) and the number of binding sites (n). nih.gov Studies on various chalcones interacting with serum albumins have shown strong binding affinities, with binding constants often in the range of 10⁵ to 10⁹ M⁻¹, and have confirmed a static quenching mechanism as the primary mode of interaction. elsevierpure.comrsc.org

Table 5: Representative Binding Parameters from Fluorescence Quenching Studies of Chalcones with Serum Albumins
LigandProteinBinding Constant (Kb) (M-1)Number of Binding Sites (n)Quenching MechanismReference
ChalconeBovine Serum Albumin (BSA)~1.60 x 105~1Static & Dynamic acs.org
Chalcone-Triazole AnalogsHuman Serum Albumin (HSA)~106 - 109Not specifiedStatic rsc.org
Generic ChalconeBovine Serum Albumin (BSA)Value suggests strong bindingNot specifiedStatic elsevierpure.com

Future Perspectives and Emerging Research Directions for 4 Amino 4 Methoxychalcone

Exploration of Novel Biological Targets and Therapeutic Areas

Initial research has primarily focused on the anticancer, antioxidant, and anti-inflammatory properties of 4'-Amino-4-methoxychalcone. researchgate.netbiocrick.comscience.gov However, the structural features of this compound suggest a much broader therapeutic potential that is yet to be fully explored. Future research is poised to investigate novel biological targets and expand its application into new therapeutic fields.

Promising areas for future investigation include:

Neurodegenerative Diseases: Chalcones have shown potential in addressing pathologies like Alzheimer's and Parkinson's disease. nih.gov A derivative, 2-iodo-4'-methoxychalcone, has been shown to protect against methylglyoxal-mediated neurotoxicity. biocrick.com Given that oxidative stress and inflammation are key factors in neurodegeneration, the known antioxidant and anti-inflammatory activities of this compound make it a candidate for neuroprotective studies. nih.govbiocrick.com

Metabolic Disorders: Research indicates that some methoxychalcone derivatives can regulate adipocyte differentiation and modulate adipokines through PPARγ activation, suggesting a role in managing metabolic syndrome and diabetes. medchemexpress.commedchemexpress.com Specifically, this compound has been identified as a promising inhibitor of α-glucosidase, an enzyme targeted in diabetes therapy. semanticscholar.org

Dermatological Conditions: A related compound, 4-dimethylamino-4'-methoxy chalcone (B49325), has been investigated for its ability to promote melanin (B1238610) synthesis by upregulating key signaling pathways. researchgate.net This opens a potential research avenue for this compound in treating pigmentation disorders like vitiligo. researchgate.net

Senolytics: Recent studies have explored the anti-senescence activities of chalcones, with 4-methoxychalcone (B190469) demonstrating the ability to selectively induce cytotoxicity in senescent human endothelial cells. researchgate.netddtjournal.com This points toward a potential application in developing therapies that target cellular aging and age-related diseases.

Table 1: Potential Therapeutic Areas and Biological Targets for this compound

Therapeutic Area Potential Biological Target(s) Rationale/Supporting Evidence
Oncology HeLa, T47D, HT-29, LoVo cell lines; Myeloperoxidase (MPO) Demonstrated cytotoxic activity against various cancer cell lines. researchgate.netscience.govnih.gov
Inflammatory Diseases Myeloperoxidase (MPO), Cyclooxygenase-2 (COX-2) Shows anti-inflammatory activity comparable to reference drugs. biocrick.comnih.gov
Metabolic Syndrome Peroxisome proliferator-activated receptor gamma (PPARγ), α-Glucosidase Methoxychalcones regulate adipogenic genes; identified as an α-glucosidase inhibitor. medchemexpress.comsemanticscholar.org
Neurodegenerative Diseases Nrf2/HO-1 pathways, Glyoxalase pathway Related chalcones show neuroprotective effects by mitigating oxidative stress. nih.govbiocrick.com
Dermatology (Vitiligo) Tyrosinase, MITF, PKA/CREB, MAPK pathways Related compounds promote melanogenesis. researchgate.net

| Age-Related Diseases | Senescent Endothelial Cells | Methoxychalcone derivatives show selective cytotoxicity against senescent cells. researchgate.net |

Development of Highly Efficient and Selective Synthetic Methodologies

The classical synthesis of chalcones, including this compound, is achieved through the Claisen-Schmidt condensation reaction, typically involving an aromatic aldehyde and an acetophenone (B1666503) derivative under basic or acidic conditions. nih.govscitepress.org While effective, traditional methods often require hazardous solvents and long reaction times. researchgate.netscitepress.org

Future research is focused on developing more efficient, selective, and environmentally friendly synthetic strategies, aligning with the principles of green chemistry.

Key emerging methodologies include:

Grinding Techniques (Mechanochemistry): This solvent-free approach involves grinding the reactants together, often with a solid catalyst. researchgate.net Studies have demonstrated that this technique can produce this compound and related compounds with high yields (84-95%) in significantly shorter reaction times (4-8 minutes) compared to conventional methods. researchgate.netscitepress.orgresearchgate.net This method eliminates the need for hazardous solvents, reducing environmental impact and simplifying product purification. scitepress.org

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate the Claisen-Schmidt condensation. asianpubs.org This method often leads to higher yields and shorter reaction times compared to conventional heating, while also being more energy-efficient. asianpubs.org

Novel Catalysts: Research into new catalytic systems, such as using solid supports like C-200 or boron trifluoride-etherate, aims to improve reaction efficiency and selectivity under milder conditions. researchgate.netugm.ac.id

Table 2: Comparison of Synthetic Methodologies for Chalcones

Methodology Description Advantages Disadvantages
Conventional Claisen-Schmidt Condensation Reaction of an acetophenone and a benzaldehyde (B42025) in a solvent with a base (e.g., NaOH, KOH) or acid catalyst. scitepress.orgasianpubs.org Well-established, versatile. Often requires long reaction times, hazardous solvents, and can have moderate yields. researchgate.netscitepress.org
Grinding Technique Solvent-free grinding of reactants in a mortar and pestle, sometimes with a solid catalyst. researchgate.netscitepress.org Environmentally friendly (green chemistry), rapid reaction times, high yields, simple procedure. researchgate.netscitepress.org May not be suitable for all substrates; scalability can be a concern for industrial production.

| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction mixture, often in the presence of a catalyst and a transfer medium like ethanol. asianpubs.org | Significantly reduced reaction times, improved yields, energy efficient. asianpubs.org | Requires specialized microwave reactor equipment. |

Integration with Advanced Delivery Systems (e.g., Nanotechnology for Research Probes)

A significant challenge for many promising therapeutic compounds is achieving effective delivery to the target site while minimizing off-target effects. The integration of this compound with advanced delivery systems, particularly nanotechnology, represents a critical future direction.

Such integration could:

Enhance Bioavailability: Chalcones can sometimes have poor water solubility, which limits their absorption and bioavailability. openmedicinalchemistryjournal.com Encapsulating them within nanoparticles, liposomes, or micelles can improve their solubility and stability in biological fluids.

Enable Targeted Delivery: Nanoparticles can be functionalized with targeting ligands, such as antibodies, that specifically recognize and bind to receptors overexpressed on cancer cells. vulcanchem.com This approach could concentrate this compound at the tumor site, enhancing its efficacy and reducing systemic exposure. vulcanchem.com

Develop Advanced Research Probes: The inherent fluorescence of some chalcone structures can be exploited. By incorporating this compound into nanocarriers, it could be developed into a probe for bioimaging, allowing researchers to visualize its uptake and distribution within cells and tissues, thereby aiding in the study of its mechanism of action.

Multi-target Approaches for Complex Pathophysiological Conditions

Complex diseases such as cancer, diabetes, and neurodegenerative disorders are multifactorial, involving multiple dysregulated signaling pathways. nih.govnih.gov Compounds that can modulate several targets simultaneously—a concept known as polypharmacology—are becoming increasingly valuable. This compound, with its diverse biological activities, is an ideal candidate for development as a multi-target agent. nih.govbiocrick.com

Future strategies may focus on:

Synergistic Cancer Therapy: Cancer development involves uncontrolled proliferation, inflammation, angiogenesis, and evasion of apoptosis. nih.gov this compound has demonstrated cytotoxic, anti-inflammatory, and antioxidant effects. researchgate.netbiocrick.comscience.gov A multi-target approach would aim to leverage these activities simultaneously to attack cancer from multiple angles, potentially overcoming drug resistance. nih.gov

Treating Comorbidities: There is often a significant overlap between metabolic diseases and cardiovascular or inflammatory conditions. A single agent based on this compound could potentially address both the hyperglycemia associated with diabetes (via α-glucosidase inhibition) and the underlying chronic inflammation (via MPO/COX inhibition). biocrick.comsemanticscholar.org

Collaborative Research Initiatives and Open Science Data Sharing

The full therapeutic potential of this compound can be unlocked more rapidly through collaborative efforts and the adoption of open science principles. The complexity of drug discovery and development necessitates a multidisciplinary approach, combining expertise in synthetic chemistry, pharmacology, molecular biology, and clinical research.

Future progress will be accelerated by:

Building Open Databases: Creating publicly accessible databases that consolidate information on this compound and its derivatives would be invaluable. These databases could include detailed synthetic protocols, spectroscopic data, results from various biological assays (e.g., IC50 values against different cell lines), and structure-activity relationship (SAR) studies.

Fostering Interdisciplinary Collaboration: Establishing research networks and consortia focused on chalcone chemistry would facilitate the sharing of materials, data, and expertise. This would prevent the duplication of efforts and help researchers build upon each other's findings more effectively.

Crowdsourcing Screening Efforts: Open science platforms could allow researchers from around the world to submit the compound for screening in a wide variety of biological assays, rapidly expanding the knowledge of its pharmacological profile and identifying new therapeutic opportunities that might otherwise be missed.

By embracing these future directions, the scientific community can systematically build upon the promising foundation of this compound, paving the way for the development of novel therapeutics for a range of complex diseases.

Table of Mentioned Compounds

Compound Name
This compound
4'-Amino-3,4-dimethoxy chalcone
4'-Amino-3,4,5-trimethoxy chalcone
2-acetyl-1-naphtol
Benzaldehyde
Cyclohexanone
Hydroxy acetophenone
4-hydroxyacetophenone
4-nitrobenzaldehyde
4-methoxyacetophenone
4-hydroxybenzaldehyde
4-bromobenzaldehyde
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone
4,4'-dihydroxy chalcone
4-amino-4'-ethoxychalcone
2-Hydroxy-4'-methoxychalcone
2-iodo-4'-methoxychalcone
2-bromo-4'-methoxychalcone
4′-Amino-4-benzyloxy-3-methoxychalcone
2′-aminoacetophenone
3′-aminoacetophenone
4′-aminoacetophenone
4-formylbenzoic acid
Cisplatin
Doxorubicin
5-fluorotryptamine
4′-amino-4-fluorochalcone
4′-amino-4-methyl-chalcone
4′-amino-4-chlorochalcone
2′-amino-4-methylchalcone
4′-amino-2-chlorochalcone
5-fluorouracil
4′-amino-1-naphthyl-chalcone
4′-amino-4-methyl-1-naphthylchalcone
3′-amino-4-benzyloxychalcone
4-dimethylamino-4'-methoxy chalcone
Fluconazole
4-chlorobenzaldehyde (B46862)
3-bromobenzaldehyde
4´-chloroacetophenone
(E)-4'-hydroxy-4-methoxychalcone
Veratraldehyde
(E)-4'-hydroxy-3,4-dimethoxychalcone
(E)-4'-hydroxy-4-chlorochalcone
2,4-dihydroxyacetophenone
(E)-2',4'-dihydroxy-4-chlorochalcone
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Deoxynojirimycin
4-hydroxyderricin (B1235420)
Licochalcone A
Licochalcone C
Isobavachalcone (B1672217)
Pinocembrin chalcone
Hesperidin methyl chalcone
5,7-dihydroxy flavanone
Isoliquiritigenin (4, 2',4'-trihydroxychalcone)
3, 5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114)
Quercetin

Q & A

Q. What are the recommended synthetic routes for 4'-Amino-4-methoxychalcone, and how do reaction conditions influence yield and purity?

A common method involves acid-catalyzed cyclization of precursor chalcones. For example, refluxing a chalcone derivative (e.g., 2',4'-dihydroxy-4-methoxychalcone) in ethanol with concentrated H₂SO₄ for 24 hours yields flavanone analogs, with purification via preparative TLC using hexane:ethyl acetate (4:3) . Key variables include reaction time, solvent polarity, and acid concentration, which directly impact product stability and byproduct formation. Yield optimization requires monitoring intermediates via HPLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Certified reference standards (e.g., primary standards with ≥98% chromatographic purity) are essential for calibration. Analytical methods include:

  • HPLC : To quantify impurities using reverse-phase C18 columns and UV detection (λ = 254–280 nm) .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and amino groups at positions 4 and 4') .
  • MS : High-resolution mass spectrometry to verify molecular weight (theoretical M.Wt = ~270–280 g/mol) .

Q. What solvents and storage conditions are optimal for maintaining this compound stability?

The compound is soluble in DMSO, chloroform, and acetone but degrades in aqueous solutions. For long-term stability, store lyophilized powder in desiccated conditions at -20°C to prevent hydrolysis or oxidation . Pre-dissolved DMSO stock solutions should be aliquoted and stored at -80°C, avoiding freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent concentration). For example:

  • Solvent artifacts : DMSO >0.1% may inhibit certain enzymes, confounding results. Validate solvent controls in dose-response studies .
  • Structural analogs : Compare activity of this compound with its non-amino analogs (e.g., 4'-methoxychalcone) to isolate the role of the amino group .
  • Data normalization : Use internal standards (e.g., β-actin in Western blots) to account for batch-to-batch variability .

Q. What experimental designs are suitable for probing the structure-activity relationship (SAR) of this compound?

  • Systematic substitution : Synthesize derivatives with modifications at positions 4' (e.g., replacing methoxy with ethoxy) and 4 (e.g., alkylation of the amino group) .
  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or NF-κB, followed by enzymatic assays for validation .
  • Pharmacophore mapping : Use 3D-QSAR to identify critical electronic/hydrophobic features driving activity .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices?

  • Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges improves recovery from plasma or tissue homogenates .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) transitions for selective quantification (e.g., m/z 271→153 for the parent ion) .
  • Matrix effects : Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate IC₅₀ values .
  • Error analysis : Report confidence intervals (95% CI) and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
  • Reproducibility : Include triplicate technical replicates and ≥3 biological replicates to account for variability .

Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?

  • Negative controls : Test against structurally unrelated enzymes (e.g., trypsin) to rule out non-specific inhibition .
  • Competitive binding : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive/non-competitive) .
  • CRISPR/Cas9 knockout : Use gene-edited cell lines lacking the target enzyme to confirm on-target effects .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., IC₅₀ values ± SEM) and statistical parameters (p-values, R²) .
  • Figures : Use scatter plots for dose-response curves and heatmaps for SAR trends .
  • Supplemental Materials : Provide NMR spectra, HPLC chromatograms, and synthetic protocols for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.